N-Fmoc-N-methyl-L-norleucine
Description
BenchChem offers high-quality N-Fmoc-N-methyl-L-norleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-N-methyl-L-norleucine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZXDYZWHUAOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Fmoc-N-Me-Nle-OH in Peptidomimetic Design
Topic: Fmoc-N-Me-Nle-OH Chemical Structure and Molecular Weight Content Type: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-L-norleucine) is a specialized amino acid derivative used critically in the synthesis of peptide therapeutics.[1][2] Unlike standard amino acids, this compound features two strategic modifications: the substitution of the alpha-amino proton with a methyl group (N-methylation ) and the use of a straight-chain alkyl side chain (Norleucine ).
These structural alterations serve a dual purpose in drug development:
-
N-Methylation: Introduces steric hindrance that restricts backbone flexibility, forcing peptides into bioactive conformations (often turns or helices) while simultaneously blocking proteolytic cleavage sites, thereby extending in vivo half-life.
-
Norleucine Substitution: Acts as an isostere for Methionine (Met) or Leucine (Leu) but eliminates the oxidation-prone sulfur atom of Methionine, significantly increasing the chemical stability of the final drug product.
Chemical Identity & Properties
The following data establishes the baseline chemical identity for quality control and stoichiometry calculations in Solid Phase Peptide Synthesis (SPPS).
| Property | Specification |
| Chemical Name | Fmoc-N-methyl-L-norleucine |
| CAS Number | 112883-42-8 |
| Molecular Formula | C₂₂H₂₅NO₄ |
| Molecular Weight (Average) | 367.44 g/mol |
| Monoisotopic Mass | 367.178 Da |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, Ethyl Acetate; Insoluble in Water |
| Purity Standard | ≥ 98.0% (HPLC) |
| Chirality | L-isomer (S-configuration) |
Structural Analysis & Functional Logic[1]
To understand the utility of Fmoc-N-Me-Nle-OH, one must deconstruct it into its three functional modules. Each component plays a distinct role in the synthesis and final activity of the peptide.
Structural Decomposition Diagram
The following diagram illustrates the functional logic of the molecule, separating the protecting group from the pharmacophore elements.
Figure 1: Functional decomposition of Fmoc-N-Me-Nle-OH showing the role of each molecular component in synthesis and drug design.
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)
Coupling N-methylated amino acids is notoriously difficult due to steric hindrance. The methyl group on the nitrogen atom creates a clash that impedes the approach of the incoming activated carboxylate. Standard protocols (e.g., HBTU/DIC) often result in incomplete coupling or deletion sequences.
Optimized Coupling Workflow
Objective: Efficiently couple Fmoc-N-Me-Nle-OH to a resin-bound peptide or couple the next amino acid onto the N-methylated N-terminus.
Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Solvent: DMF/NMP (1:1 ratio improves swelling).
Step-by-Step Protocol
-
Resin Preparation:
-
Swell resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min).[3]
-
Note: N-methylated residues are prone to diketopiperazine (DKP) formation if left as a dipeptide free amine. Proceed immediately to coupling.
-
-
Activation (Pre-activation is critical):
-
Dissolve Fmoc-N-Me-Nle-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.
-
Add DIPEA (6.0 eq).
-
Allow to activate for exactly 30-60 seconds. Do not over-activate, as this risks racemization.
-
-
Coupling:
-
Monitoring (The Chloranil Test):
-
Do NOT use the Kaiser Test. The Kaiser test detects primary amines and will yield a false negative for N-methylated (secondary) amines.
-
Use the Chloranil Test.
-
Positive (Free secondary amine): Dark Blue/Green beads.
-
Negative (Coupled): Colorless/Yellow beads.
-
-
Workflow Diagram for Difficult Couplings
Figure 2: Decision matrix for coupling sterically hindered N-methyl amino acids in SPPS.
Storage and Stability
To maintain the integrity of Fmoc-N-Me-Nle-OH, strict adherence to storage protocols is required to prevent hydrolysis of the Fmoc group or racemization.
-
Temperature: Store at +2°C to +8°C for short term; -20°C for long term (>1 month).
-
Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible.
-
Moisture: Hygroscopic. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.
References
-
Sigma-Aldrich. "Fmoc-N-Me-Nle-OH Product Specification & COA." Merck KGaA.[5] Link
-
PubChem. "N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-norleucine Compound Summary."[2] National Library of Medicine.[2] Link[2]
-
BenchChem. "The Pivotal Role of N-Methylated Amino Acids in Biological Systems." BenchChem Technical Guides. Link
-
Aapptec. "Guide to Solid Phase Peptide Synthesis: N-Methyl Amino Acid Coupling." Aapptec Technical Support. Link
-
Bachem. "Fmoc-N-Me-Nle-OH Product Data." Bachem Online Shop. Link
Sources
Fmoc-N-methyl-2-aminohexanoic Acid (Fmoc-N-Me-Nle-OH): A Comprehensive Guide to Properties, Synonyms, and Advanced SPPS Integration
Executive Summary
In the landscape of modern peptide engineering and drug development, the structural modification of natural amino acid sequences is a primary strategy for overcoming poor pharmacokinetic properties. Fmoc-N-methyl-2-aminohexanoic acid , widely known by its synonym Fmoc-N-Me-Nle-OH , is a highly specialized, non-natural amino acid building block. By combining the aliphatic stability of norleucine (Nle) with the conformational and proteolytic resistance imparted by N-methylation, this compound serves as a critical tool for synthesizing therapeutic peptides with extended in vivo half-lives and enhanced bioavailability.
This whitepaper provides an authoritative analysis of Fmoc-N-Me-Nle-OH, detailing its chemical identity, the mechanistic rationale for its use, and field-proven Solid-Phase Peptide Synthesis (SPPS) protocols designed to overcome the steric hindrance inherent to N-methylated secondary amines.
Chemical Identity and Synonyms
Fmoc-N-Me-Nle-OH is an N-alpha-methylated derivative of norleucine, protected at the N-terminus by a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group provides temporary protection of the secondary amine during SPPS, allowing for controlled, stepwise peptide elongation.
To ensure clarity across literature and commercial sourcing, the quantitative data and recognized nomenclature for this molecule are summarized below.
Table 1: Quantitative Chemical Data and Nomenclature
| Property | Value / Description |
| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |
| Common Synonyms | Fmoc-N-Me-Nle-OH; Fmoc-N-methyl-L-norleucine; N-Fmoc-N-methyl-L-norleucine; Fmoc-Nα-methyl-L-norleucine |
| CAS Registry Number | 112883-42-8 |
| PubChem CID | 7019522 |
| Molecular Formula | C22H25NO4 |
| Molecular Weight | 367.44 g/mol |
| Topological Polar Surface Area | 66.8 Ų |
| Storage Temperature | 2-8°C (Sealed, dry environment) |
Data corroborated via [1].
Mechanistic Insights: The Rationale for N-Me-Nle Substitution
The incorporation of Fmoc-N-Me-Nle-OH into a peptide sequence is rarely arbitrary; it is a calculated engineering choice designed to solve two distinct biochemical liabilities: oxidation and proteolysis .
The Norleucine (Nle) Advantage: Eliminating Oxidation
Methionine (Met) is a standard aliphatic amino acid, but its thioether side chain is highly susceptible to oxidation, forming methionine sulfoxide or sulfone. This oxidation can occur during peptide synthesis (cleavage/deprotection steps) or in vivo, often leading to a loss of biological activity. Norleucine is an isostere of methionine; it features a straight, four-carbon aliphatic side chain (-CH₂-CH₂-CH₂-CH₃) that mimics the steric bulk and hydrophobicity of methionine but entirely lacks the sulfur atom. Substituting Met with Nle preserves the peptide's binding affinity while rendering the residue completely resistant to oxidation.
The N-Methylation Advantage: Proteolytic Stability and Conformational Control
Endogenous peptidases rapidly degrade therapeutic peptides by hydrolyzing the amide bonds of the peptide backbone. By replacing the native hydrogen atom on the amide nitrogen with a methyl group (N-methylation), the peptide bond is shielded by steric bulk, preventing the enzymatic nucleophilic attack required for proteolysis. Furthermore, removing the amide hydrogen eliminates a hydrogen-bond donor, which disrupts local secondary structures and increases the lipophilicity (and thus, intestinal permeability) of the peptide. N-methylation also significantly lowers the energy barrier between the cis and trans isomers of the peptide bond, allowing researchers to force specific turn conformations that enhance receptor binding affinity.
Diagram 1: Mechanistic pathways showing how Fmoc-N-Me-Nle-OH resolves native peptide liabilities.
Experimental Protocols: SPPS with Fmoc-N-Me-Nle-OH
While the pharmacological benefits of N-methylated amino acids are immense, they introduce significant challenges during Solid-Phase Peptide Synthesis (SPPS).
The Causality of the Challenge: When Fmoc-N-Me-Nle-OH is successfully coupled and subsequently deprotected, the resulting N-terminal amine on the resin is a secondary amine. The steric bulk of the N-methyl group severely hinders the nucleophilic attack required to couple the next incoming amino acid. Standard coupling reagents (like DIC/HOBt) are kinetically too slow to drive this reaction to completion, leading to truncated sequences or deletion sequences.
To overcome this, highly reactive uronium salts, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), must be utilized. HATU generates a highly reactive OAt ester intermediate that accelerates the coupling rate, overcoming the steric barrier of the secondary amine[2].
Furthermore, standard colorimetric monitoring (the Kaiser test) relies on ninhydrin, which only reacts with primary amines. To validate the coupling onto an N-methylated residue, a Chloranil test must be employed.
Step-by-Step Methodology: Elongating an N-Methylated Peptide
This self-validating protocol details the coupling of an incoming Fmoc-amino acid onto the resin-bound, deprotected N-Me-Nle secondary amine.
Reagents Required:
-
Fmoc-Amino Acid (incoming)
-
HATU (Coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
2% Acetaldehyde in DMF & 2% Chloranil in DMF (for testing)
Step 1: Fmoc Deprotection of Resin-Bound N-Me-Nle
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
Step 2: Pre-activation of the Incoming Amino Acid Note: Pre-activation time must be kept strictly under 2 minutes to prevent epimerization of the incoming amino acid, a common side reaction when using highly reactive reagents like HATU[3].
-
Dissolve 4.0 equivalents of the incoming Fmoc-amino acid and 3.9 equivalents of HATU in a minimal volume of DMF.
-
Add 8.0 equivalents of DIPEA to the solution. Stir for 1 minute to form the active ester.
Step 3: Coupling Reaction (Double Coupling Strategy)
-
Add the activated amino acid solution to the resin containing the deprotected N-Me-Nle secondary amine.
-
Agitate at room temperature for 2 to 3 hours (significantly longer than standard 45-minute couplings).
-
Drain the resin and wash with DMF (3 × 1 min).
-
Mandatory Double Coupling: Repeat Steps 2 and 3 with fresh reagents to ensure maximum conversion.
Step 4: Analytical Validation (The Chloranil Test)
-
Transfer a few beads of the resin to a small glass test tube.
-
Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.
-
Let stand at room temperature for 5 minutes.
-
Interpretation:
-
Colorless or pale yellow beads: The coupling is complete (secondary amine has been successfully acylated).
-
Dark blue or green beads: The coupling is incomplete (free secondary amine remains).
-
Step 5: Capping (If Chloranil Test is slightly positive) To prevent deletion sequences, any unreacted secondary amines must be permanently capped.
-
Treat the resin with a solution of Acetic Anhydride (Ac₂O) / DIPEA / DMF (1:2:7 v/v/v) for 15 minutes.
-
Wash thoroughly with DMF and proceed to the next synthesis cycle.
Diagram 2: SPPS workflow optimized for coupling onto the sterically hindered N-Me-Nle residue.
Conclusion
Fmoc-N-Me-Nle-OH is an indispensable building block for modern peptide chemists seeking to engineer metabolically stable, oxidation-resistant therapeutics. While its incorporation demands rigorous modifications to standard SPPS workflows—specifically the use of HATU for activation and the Chloranil test for monitoring—the resulting pharmacological benefits heavily outweigh the synthetic complexities. By strictly adhering to optimized double-coupling and capping protocols, researchers can reliably synthesize high-purity N-methylated peptide sequences.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7019522, N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-norleucine." PubChem. Available at:[Link]
Sources
Engineering Oxidation-Resistant Therapeutic Peptides: The Role of Methionine Isosteres
Executive Summary
The transition of peptides from biological probes to systemic therapeutics is frequently bottlenecked by their physicochemical instability. Among the canonical amino acids, Methionine (Met) represents a critical liability due to the high susceptibility of its thioether side chain to oxidation. This degradation pathway not only complicates manufacturing and storage but can also abrogate target binding affinity and induce unwanted immunogenicity.
This technical guide explores the rational substitution of methionine with oxidation-resistant (OXR) isosteres—most notably Norleucine (Nle) and Difluoromethionine (DFM) . By replacing the reactive sulfur atom while preserving the steric and hydrophobic properties of the side chain, peptide engineers can design self-validating, highly stable therapeutic candidates.
The Chemical Liability of Methionine
Methionine contains a nucleophilic thioether linkage (–CH₂–CH₂–S–CH₃). The sulfur atom possesses two lone pairs of electrons, making it highly reactive toward Reactive Oxygen Species (ROS), peroxides, and even atmospheric oxygen over time[1].
During Solid-Phase Peptide Synthesis (SPPS), specifically during the final global deprotection step using trifluoroacetic acid (TFA), methionine is notoriously prone to two stubborn side reactions:
-
Oxidation: Yielding methionine sulfoxide[Met(O), +16 Da] and, under extreme conditions, methionine sulfone[Met(O₂), +32 Da].
-
S-alkylation: The thioether can act as a nucleophile against carbocations generated from protecting groups (e.g., t-butyl cations), forming sulfonium salts[2].
While the "methionine-aromatic" interaction motif is a known driving force for protein folding and receptor binding[3], the spontaneous oxidation of Met increases polarity, disrupts these hydrophobic interactions, and alters the pharmacological profile of the peptide.
Methionine oxidation pathways compared to the inherent stability of the norleucine isostere.
Rational Design: Selecting the Optimal Isostere
To circumvent oxidation without destroying the peptide's biological activity, structural isosteres are employed. An ideal isostere mimics the van der Waals volume and hydrophobicity of methionine while eliminating the reactive electron pairs.
Norleucine (Nle): The Gold Standard
Norleucine replaces the thioether sulfur (–S–) with a methylene group (–CH₂–), resulting in a straight aliphatic chain (–CH₂–CH₂–CH₂–CH₃). Because the atomic radius of a methylene group closely matches that of a sulfur atom, Nle fits perfectly into the hydrophobic pockets originally occupied by Met. Recent breakthroughs in peptide vaccine manufacturability have demonstrated that substituting Met with Nle creates "OXR antigens" that retain full Major Histocompatibility Complex (MHC) binding and T-cell recognition while achieving near-infinite shelf stability[4].
Difluoromethionine (DFM): The Spectroscopic Probe
For applications requiring the retention of the sulfur atom (e.g., specific enzymatic interactions), Difluoromethionine (–CH₂–CH₂–S–CHF₂) is utilized. The highly electronegative fluorine atoms withdraw electron density from the sulfur, significantly raising its oxidation potential. Furthermore, DFM serves as a bioorthogonal ¹⁹F NMR probe, allowing researchers to study protein-peptide structural dynamics without background interference[5].
Quantitative Comparison of Methionine and Key Isosteres
| Amino Acid / Isostere | Side-Chain Structure | van der Waals Volume (ų) | Oxidation Susceptibility | Primary Application |
| Methionine (Met) | -CH₂-CH₂-S-CH₃ | ~163 | High (Sulfoxide/Sulfone) | Native sequences |
| Norleucine (Nle) | -CH₂-CH₂-CH₂-CH₃ | ~163 | None | Therapeutic OXR drugs |
| Difluoromethionine | -CH₂-CH₂-S-CHF₂ | ~175 | Low (Electron withdrawal) | ¹⁹F NMR Probing[6] |
| Ethionine (Eth) | -CH₂-CH₂-S-CH₂-CH₃ | ~180 | High | Structural variants |
Experimental Workflows: Synthesis and Validation
The substitution of Met with Nle fundamentally simplifies the peptide manufacturing process. By removing the sulfur atom, the need for noxious, malodorous scavengers (like ethanedithiol or thioanisole) during cleavage is eliminated[2].
Peptide drug design workflow incorporating oxidation-resistant (OXR) isosteres.
Protocol 1: Fmoc-SPPS of Norleucine-Substituted Peptides
Causality Note: We utilize OxymaPure/DIC rather than HOBt/HATU. Oxyma provides superior suppression of racemization and avoids the explosive risks associated with benzotriazoles, ensuring a highly scalable and safe coupling environment.
-
Resin Preparation: Swell Rink Amide AM resin (or 2-CTC resin for free C-terminus) in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).
-
Amino Acid Coupling:
-
Prepare a solution of Fmoc-Nle-OH (4 equivalents), OxymaPure (4 eq), and N,N'-Diisopropylcarbodiimide (DIC, 4 eq) in DMF.
-
Add to the resin and agitate at room temperature for 45 minutes.
-
Wash with DMF (5 × 1 min).
-
-
Sequence Elongation: Repeat deprotection and coupling for the remainder of the sequence.
-
Global Cleavage (The Nle Advantage):
-
Because Nle cannot undergo S-alkylation or oxidation, complex cleavage cocktails (e.g., Reagent K) are unnecessary.
-
Use a simplified cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
-
Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant, and lyophilize.
Protocol 2: LC-MS Forced Degradation (Oxidation Assay)
To self-validate the success of the isostere substitution, a forced degradation assay must be performed comparing the Wild-Type (WT) Met-peptide against the Nle-peptide.
-
Sample Preparation: Dissolve purified WT peptide and Nle-peptide in PBS (pH 7.4) to a final concentration of 1 mg/mL.
-
Oxidative Stress: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 0.5% (v/v). Incubate at 37°C.
-
Time-Course Sampling: Extract 20 µL aliquots at t = 0, 1, 4, and 24 hours.
-
Quenching: Immediately quench the oxidation by adding 2 µL of 100 mM methionine (as a sacrificial scavenger) or by flash freezing.
-
LC-MS Analysis: Inject samples onto a C18 Reversed-Phase column coupled to an ESI-MS.
-
Expected Result: The WT peptide will show a rapid depletion of the parent mass, replaced by a peak at +16 Da (Met-sulfoxide) eluting slightly earlier due to increased polarity[7]. The Nle-peptide will show zero mass shift and identical retention time across all time points, validating absolute oxidation resistance.
-
Conclusion
The strategic replacement of methionine with isosteres like norleucine is a transformative step in peptide drug design. By understanding the causality behind methionine's chemical liabilities, researchers can engineer peptides that bypass complex manufacturing hurdles, eliminate the need for toxic synthesis scavengers, and guarantee long-term pharmacokinetic stability without sacrificing biological efficacy.
References
-
Improving peptide vaccine manufacturability without sacrificing immunogenicity: substitution of methionine and cysteine with oxidation-resistant isosteres bioRxiv[Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection ACS Omega[Link]
-
Methionine oxidation selectively enhances T cell reactivity against a melanoma antigen PMC - NIH[Link]
-
Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis Analytical Chemistry - ACS Publications[Link]
-
Non-Canonical Amino Acids in Analyses of Protease Structure and Function PMC - NIH[Link]
-
Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery Journal of Medicinal Chemistry - ACS Publications[Link]
-
Oxidation increases the strength of the methionine-aromatic interaction PMC - NIH[Link]
Sources
- 1. Methionine oxidation selectively enhances T cell reactivity against a melanoma antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Engineering Bioavailability: Hydrophobic N-Methyl Amino Acids in Peptidomimetics
Executive Summary
The incorporation of hydrophobic N-methyl amino acids (e.g., N-Me-Val, N-Me-Leu, N-Me-Phe) represents a pivotal strategy in the transition from native peptides to peptidomimetics. By replacing the amide proton (NH) with a methyl group, researchers can simultaneously enhance metabolic stability against proteases and improve membrane permeability by reducing the desolvation energy penalty. This guide details the physicochemical mechanics, synthetic routes, and validation protocols required to master this modification.
The Pharmacokinetic Imperative: The "Chameleon" Effect
Native peptides generally suffer from poor oral bioavailability due to two factors: rapid proteolytic cleavage and low membrane permeability caused by high polarity. N-methylation addresses both:
-
Proteolytic Shielding: The steric bulk of the N-methyl group prevents proteases from accessing the scissile bond.[1]
-
Lipophilicity & Permeability: The amide NH is a strong Hydrogen Bond Donor (HBD). To cross a cell membrane, an HBD must shed its water of solvation, an energetically costly process. N-methylation removes this HBD.
The Chameleon Effect: Research by Scott Lokey (UC Santa Cruz) demonstrated that cyclic N-methylated peptides can behave like "chameleons." In aqueous solution, they expose polar groups to maintain solubility. In the lipid bilayer, they undergo a conformational shift, burying polar groups and exposing hydrophobic N-methyl/side chains to traverse the membrane [1].
Physicochemical Mechanics: The Cis/Trans Equilibrium
Unlike standard amide bonds, which overwhelmingly favor the trans conformation (ω ≈ 180°) due to steric clash between
-
Standard Amide: Trans is favored by >99%.
-
N-Methyl Amide: The energy difference between cis and trans is significantly reduced because the N-methyl group creates steric clash in both conformations. This leads to a significant population of the cis isomer (ω ≈ 0°), often inducing a "kink" in the peptide backbone that mimics
-turns.
Visualization: Conformational Impact[2]
Figure 1: N-methylation destabilizes the trans-isomer, increasing cis-isomer population and inducing backbone curvature.
Strategic Synthesis: Building Blocks vs. On-Resin
The synthesis of N-methylated peptides is non-trivial. The N-methyl group introduces severe steric hindrance, making the coupling of the next amino acid difficult.
Decision Matrix: Synthesis Route
Figure 2: Strategic workflow for selecting the synthesis method and coupling reagents.
Protocol A: On-Resin N-Methylation (Fukuyama-Mitsunobu)
When a commercial building block is unavailable, the Fukuyama-Mitsunobu reaction is the gold standard. This method uses the 2-nitrobenzenesulfonyl (o-NBS) group to activate the amine for alkylation [2].
Reagents:
-
o-NBS-Cl: 2-Nitrobenzenesulfonyl chloride.
-
Collidine: 2,4,6-Trimethylpyridine (Base).[2]
-
Methylating Agent: Methyl 4-nitrobenzenesulfonate (Me-ONs) or Methyl Iodide (MeI).
-
Deprotection: 2-Mercaptoethanol (2-ME).
Step-by-Step Methodology:
-
Protection (Activation):
-
Wash resin with DCM.[4]
-
Add o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.
-
Shake for 2 hours. Verify with Ninhydrin test (should be negative/colorless).
-
-
Methylation:
-
Wash resin with NMP.
-
Add DBU (3 eq) in NMP to deprotonate the sulfonamide.
-
Add Me-ONs (4 eq) or MeI (10 eq).
-
Shake for 1 hour. Repeat this step once to ensure completion.
-
-
Deprotection (Removal of o-NBS):
-
Wash resin with NMP.
-
Add 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP.
-
Shake for 30 minutes. Repeat twice.
-
Wash thoroughly with NMP, then DCM.
-
Validation: Chloranil test (should be blue, indicating secondary amine).
-
Protocol B: The "Difficult Coupling" (Coupling to N-Me)
Coupling an amino acid onto an N-methylated residue is the bottleneck. The nucleophile is sterically hindered and secondary. Standard HBTU/HOBt protocols will fail, leading to deletions.
Preferred Reagents:
-
HATU/HOAt: The 7-azabenzotriazole group utilizes a neighboring group effect (pyridine nitrogen) to accelerate the reaction.
-
PyBrOP: A bromophosphonium reagent. Unlike PyBOP, it does not require HOBt/HOAt, generating a highly reactive acyl bromide intermediate in situ [3].
Protocol (PyBrOP Method for Steric Bulk):
-
Preparation:
-
Amino Acid (4 eq).[4]
-
PyBrOP (4 eq).
-
DIEA (8 eq).
-
Solvent: DCM/DMF (1:1). Note: DCM helps solubilize hydrophobic protected amino acids.
-
-
Execution:
-
Dissolve AA and PyBrOP in the solvent mixture.[4]
-
Add DIEA (activates the reaction).
-
Immediately add to the resin containing the N-methylated N-terminus.
-
Reaction Time: 2 to 12 hours (overnight recommended for Val/Ile).
-
-
Monitoring:
-
Standard Kaiser test does not work on secondary amines. Use the Chloranil Test or p-Nitrophenol ester test .
-
If positive (incomplete), repeat coupling with HATU or switch to Triphosgene mediated coupling (acid chloride method).
-
Data Presentation & Validation
Comparative Efficiency of Coupling Reagents
The following table summarizes coupling yields for the difficult junction Fmoc-Val-OH + H-MeVal-Resin :
| Reagent | Conditions | Yield (%) | Notes |
| HBTU/HOBt | 3 eq, DIEA, 2h | < 20% | Failed. High deletion sequences. |
| PyBOP/HOBt | 3 eq, DIEA, 2h | 45% | Moderate. Slow kinetics. |
| HATU/HOAt | 3 eq, DIEA, 2h | 85% | Recommended. Low racemization. |
| PyBrOP | 3 eq, DIEA, 2h | 92% | Best for steric bulk. Risk of racemization if base is too high. |
| Triphosgene | In situ acid chloride | >95% | Excellent, but technically demanding (moisture sensitive). |
Analytical Validation
-
NMR Signatures: N-methyl groups appear as sharp singlets around 2.8–3.2 ppm in
H NMR. Due to cis/trans isomerism, you will often see rotamers (duplicated peaks) in the NMR spectrum. Do not mistake this for impurity. -
HPLC: N-methylated peptides are more hydrophobic. Expect a shift to higher retention times (higher % ACN) compared to the non-methylated parent.
References
-
Lokey, R. S., et al. (2011). "Passive Membrane Permeability in Cyclic Peptides." Nature Chemical Biology. Available at: [Link]
-
Miller, S. C., & Scanlan, T. S. (1997). "Site-selective N-methylation of peptides on solid support." Journal of the American Chemical Society. Available at: [Link]
-
Coste, J., et al. (1994).[5] "Coupling N-Methylated Amino Acids Using PyBrOP and PyCloP Halogenophosphonium Salts." Journal of Organic Chemistry. Available at: [Link]
-
Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Available at: [Link]
Sources
An In-depth Technical Guide to N-Fmoc-N-methyl-L-norleucine: Supplier Specifications, Quality Control, and Application in Peptide Synthesis
Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics
In the landscape of modern drug discovery and development, peptides represent a rapidly growing class of therapeutics. Their high specificity and potency are often offset by challenges such as susceptibility to enzymatic degradation and poor membrane permeability. A key strategy to overcome these hurdles is the site-specific N-methylation of the peptide backbone. The introduction of a methyl group on the amide nitrogen, as seen in N-Fmoc-N-methyl-L-norleucine, offers a subtle yet profound modification with significant benefits. This alteration enhances proteolytic resistance, improves pharmacokinetic profiles, and can induce favorable conformational constraints, ultimately leading to more robust and effective peptide-based drugs.[1][2]
N-Fmoc-N-methyl-L-norleucine is a crucial building block for chemists aiming to leverage these advantages. As a derivative of norleucine, an isomer of leucine, it provides a non-proteinogenic option for probing structure-activity relationships and optimizing peptide properties. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for a well-established and versatile approach to peptide assembly.[3][4] This guide provides an in-depth technical overview of N-Fmoc-N-methyl-L-norleucine, from sourcing and quality control to its practical application, aimed at researchers, scientists, and drug development professionals.
Supplier Specifications: A Critical First Pass in Quality Assessment
The quality of the final peptide is intrinsically linked to the purity of the starting materials.[5] Therefore, a thorough evaluation of supplier specifications for N-Fmoc-N-methyl-L-norleucine is the first and most critical step in ensuring a successful synthesis campaign. While specifications may vary between suppliers, several key parameters should be scrutinized.
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method |
| Chem-Impex | Fmoc-N-methyl-L-norleucine | 112883-42-8 | ≥ 99.5% | Chiral HPLC |
| Sigma-Aldrich | Fmoc-N-Me-Nle-OH | 112883-42-8 | ≥ 96.0% | HPLC |
| Thermo Scientific | N-Fmoc-N-methyl-L-norleucine, 96% | 112883-42-8 | >95.0% | HPLC |
| CymitQuimica | N-Fmoc-N-methyl-L-norleucine, 96% | 112883-42-8 | 96% | Not Specified |
| Advanced ChemTech | Fmoc-MeNle-OH | 112883-42-8 | Not Specified | Not Specified |
Table 1: Comparison of Supplier Specifications for N-Fmoc-N-methyl-L-norleucine. [2][6][7][8][9]
It is imperative for researchers to look beyond the headline purity percentage and understand the analytical method used. A specification of "≥ 99.5% (Chiral HPLC)" is significantly more informative and stringent than "≥ 96.0% (HPLC)," as the former provides assurance of both chemical and enantiomeric purity.
The Causality of Purity: Understanding the Impact of Impurities in SPPS
Even seemingly minor impurities in Fmoc-amino acid building blocks can have a cascading negative effect on the outcome of a peptide synthesis, particularly for longer and more complex sequences.[5] Understanding the nature of these impurities and their potential consequences is crucial for troubleshooting and ensuring the synthesis of high-quality peptides.
Common Impurities and Their Consequences:
-
D-Enantiomer: The presence of the incorrect enantiomer (D-form in this case) will lead to the formation of diastereomeric peptides. These can be challenging to separate from the desired peptide and may have altered biological activity or immunogenicity.[10]
-
Dipeptide (Fmoc-N-Me-Nle-N-Me-Nle-OH): This impurity arises from the reaction of the Fmoc-introducing reagent with an already formed Fmoc-amino acid. Its presence leads to the "double insertion" of the amino acid residue into the peptide sequence, resulting in a longer and incorrect peptide.[11]
-
Free Amino Acid (N-methyl-L-norleucine): Incomplete Fmoc protection results in the presence of the free amino acid. This can lead to the double insertion of the residue during the coupling step.[11]
-
β-Alanyl Impurities: These can originate from the rearrangement of the Fmoc-introducing reagent and result in the undesired incorporation of a β-alanine residue.
-
Acetic Acid: A seemingly innocuous impurity, acetic acid can act as a capping agent, terminating the peptide chain elongation and leading to truncated sequences.
The following diagram illustrates the workflow for assessing and mitigating the risks associated with these impurities.
Caption: Quality control workflow for incoming N-Fmoc-N-methyl-L-norleucine.
Self-Validating Protocols for Quality Control
To ensure the highest quality of N-Fmoc-N-methyl-L-norleucine for use in synthesis, in-house verification of purity is strongly recommended. The following are detailed protocols for reversed-phase and chiral high-performance liquid chromatography (HPLC).
Experimental Protocol 1: RP-HPLC for Chemical Purity Assessment
Objective: To determine the chemical purity of N-Fmoc-N-methyl-L-norleucine and identify any potential synthesis-related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
-
N-Fmoc-N-methyl-L-norleucine sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the N-Fmoc-N-methyl-L-norleucine sample in the sample solvent to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Set the column temperature to 25°C.
-
Equilibrate the column with 30% Mobile Phase B for at least 15 minutes.
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient from 30% to 90% Mobile Phase B over 20 minutes.
-
Maintain a constant flow rate of 1.0 mL/min.
-
Monitor the elution profile using a UV detector at 265 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the chemical purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.
-
Experimental Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment
Objective: To separate and quantify the L- and D-enantiomers of N-Fmoc-N-methyl-norleucine.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Polysaccharide-based chiral stationary phase column (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (containing 0.1% TFA), typically in a 60:40 (v/v) ratio. The exact ratio may need to be optimized for baseline separation.
-
Sample Solvent: Mobile Phase
-
N-Fmoc-N-methyl-DL-norleucine (racemic standard)
-
N-Fmoc-N-methyl-L-norleucine sample
Procedure:
-
Sample Preparation:
-
Prepare a solution of the racemic standard in the mobile phase at a concentration of approximately 0.5 mg/mL to determine the retention times of both enantiomers.
-
Prepare a solution of the N-Fmoc-N-methyl-L-norleucine sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Set the column temperature to 25°C.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the racemic standard and then the sample.
-
Maintain a constant flow rate of 1.0 mL/min.
-
Monitor the elution profile using a UV detector at 220 nm.[5]
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers from the chromatogram of the racemic standard.
-
In the sample chromatogram, integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100
-
Application in Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of N-methylated amino acids such as N-Fmoc-N-methyl-L-norleucine into a growing peptide chain requires consideration of the increased steric hindrance at the N-terminus. This can slow down the coupling reaction compared to their non-methylated counterparts.
Optimized Coupling Protocol
Objective: To efficiently couple N-Fmoc-N-methyl-L-norleucine to the deprotected N-terminus of a resin-bound peptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
N-Fmoc-N-methyl-L-norleucine (3-5 equivalents relative to resin loading)
-
Coupling reagent: HATU (3.9 equivalents) or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Activation: In a separate vessel, dissolve N-Fmoc-N-methyl-L-norleucine and the coupling reagent (e.g., HATU) in DMF. Add the base (e.g., DIPEA) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature. The coupling time may need to be extended to 2-4 hours, or even overnight, to ensure complete reaction.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling. Note that the Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue. A chloranil test can be used to detect the presence of secondary amines.
-
Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents.
The following diagram illustrates the key steps in the SPPS cycle for incorporating N-Fmoc-N-methyl-L-norleucine.
Caption: Simplified SPPS cycle for N-Fmoc-N-methyl-L-norleucine incorporation.
Conclusion
N-Fmoc-N-methyl-L-norleucine is a valuable tool for peptide chemists seeking to enhance the therapeutic properties of their molecules. However, its successful application hinges on a thorough understanding of its quality attributes and the nuances of its incorporation into peptide chains. By carefully selecting suppliers, performing rigorous in-house quality control, and optimizing coupling protocols, researchers can confidently leverage the benefits of N-methylation to advance their drug discovery and development programs. This guide provides a framework for these critical considerations, empowering scientists to make informed decisions and achieve their synthetic goals.
References
-
Tackett, B. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 89-98. Retrieved from [Link]
-
Aurelio, L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. Retrieved from [Link]
-
Komaravolu, Y., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 10(42), 25035-25045. Retrieved from [Link]
-
Innovating with Amino Acids: The Impact of Fmoc-N-methyl-L-isoleucine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Di Gioia, M. L., et al. (2007). Solid-phase synthesis of N-nosyl- and N-Fmoc-N-methyl-alpha-amino acids. The Journal of Organic Chemistry, 72(10), 3723–3728. Retrieved from [Link]
-
Di Gioia, M. L., et al. (2010). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Amino Acids, 38(1), 133–143. Retrieved from [Link]
-
What is the usual nature of impurities in synthetic peptides? (2015). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. phenomenex.com [phenomenex.com]
- 6. N-Fmoc-N-methyl-L-norleucine, 96% | CymitQuimica [cymitquimica.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. Fmoc-N-Me-Nle-OH ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 9. H63992.06 [thermofisher.cn]
- 10. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
Methodological & Application
protocol for coupling Fmoc-N-methyl-L-norleucine in SPPS
Title: Advanced Protocol for the Incorporation of Fmoc-N-Methyl-L-Norleucine in Solid-Phase Peptide Synthesis (SPPS)
Introduction & Mechanistic Context
The incorporation of N-methylated aliphatic amino acids, such as N-methyl-L-norleucine (N-Me-Nle), is a cornerstone strategy in the development of peptidomimetic therapeutics. Backbone N-methylation enhances proteolytic stability, increases lipophilicity, and restricts conformational flexibility, which can dramatically improve target receptor binding affinity and overall bioavailability[1].
However, substituting the amide proton with a methyl group introduces severe steric hindrance. This physical barrier complicates two critical phases of Solid-Phase Peptide Synthesis (SPPS):
-
Acylation of the growing peptide chain with the activated Fmoc-N-Me-Nle-OH.
-
Acylation of the sterically hindered secondary amine of the newly incorporated N-Me-Nle residue by the subsequent amino acid.
Standard coupling reagents like HBTU or DIC/HOBt lack the necessary reactivity to drive these hindered reactions to completion, frequently resulting in truncated sequences or deletion peptides[2]. To overcome this thermodynamic and kinetic barrier, researchers must utilize highly reactive aminium/uronium salts (e.g., HATU, COMU) combined with optimized non-nucleophilic bases and, when necessary, elevated temperatures.
Causality in Reagent Selection
A self-validating experimental design requires understanding why specific reagents are chosen over standard SPPS protocols:
-
Why HATU or COMU? HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen at position 7 of the HOAt ring acts as an intramolecular base, providing a neighboring group effect that accelerates the nucleophilic attack of the hindered amine[2][3]. COMU, a morpholino-based uronium salt of OxymaPure, offers superior reactivity for coupling onto N-methylated residues with a lower risk of epimerization and a safer byproduct profile than HATU[3].
-
Why sym-Collidine over DIPEA? Prolonged coupling times inherently increase the risk of epimerization (racemization) at the alpha-carbon of the activated amino acid via oxazolone formation. Sym-collidine (2,4,6-trimethylpyridine) is a weaker, more sterically hindered base than DIPEA. It minimizes base-catalyzed proton abstraction at the chiral center while still facilitating efficient carboxylate activation[3].
-
Why Elevated Temperature? The steric clash between the N-methyl group and the incoming activated ester creates a massive activation energy barrier. Conventional room-temperature couplings can take up to 24 hours. Microwave-assisted SPPS (MW-SPPS) or conventional heating at 50–75°C provides the thermal energy required to overcome this barrier and simultaneously disrupts inter-chain hydrogen bonding (aggregation) within the resin matrix[4].
Quantitative Data: Coupling Reagent Efficacy
Table 1: Comparison of Coupling Conditions for N-Methylated Amino Acids
| Coupling Reagent | Additive | Preferred Base | Relative Efficiency | Epimerization Risk | Est. Reaction Time |
| HBTU / TBTU | HOBt | DIPEA | Low | Moderate | 12 - 24 h |
| DIC | OxymaPure | None / Collidine | Moderate | Very Low | 4 - 8 h |
| HATU | HOAt (In-situ) | DIPEA | High | Moderate | 2 - 4 h |
| HATU | HOAt (In-situ) | sym-Collidine | High | Low | 2 - 4 h |
| COMU | OxymaPure (In-situ) | DIPEA / sym-Collidine | Very High | Low | 1 - 2 h |
Experimental Workflows & Activation Pathways
Workflow for coupling Fmoc-N-Me-Nle-OH and the subsequent amino acid in SPPS.
Mechanistic pathway of HATU-mediated activation and peptide bond formation.
Step-by-Step Protocol
Materials Required:
-
Resin: Rink Amide MBHA or 2-Chlorotrityl Chloride (2-CTC) resin. (Note: Low loading of 0.3 - 0.5 mmol/g is highly recommended to minimize steric aggregation).
-
Amino Acids: Fmoc-N-Me-Nle-OH, and standard Fmoc-AA-OH.
-
Coupling Reagents: HATU, COMU.
-
Bases: N,N-Diisopropylethylamine (DIPEA), sym-Collidine.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
Part A: Coupling Fmoc-N-Me-Nle-OH to the Peptide Chain
-
Resin Swelling: Swell the resin (calculated for 0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Pre-Activation: In a separate vial, dissolve Fmoc-N-Me-Nle-OH (4.0 equiv, 0.4 mmol) and HATU (3.9 equiv, 0.39 mmol) in a minimum volume of DMF (approx. 2 mL). Add sym-collidine (8.0 equiv, 0.8 mmol). Allow the mixture to pre-activate for exactly 1–2 minutes.
-
Critical Insight: Do not exceed 2 minutes of pre-activation. Prolonged activation of N-methyl amino acids exacerbates oxazolone-mediated epimerization.
-
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. If utilizing MW-SPPS, heat at 50°C for 15 minutes[4].
-
Washing & Monitoring: Drain and wash the resin with DMF (5 × 1 min). Perform a standard Kaiser test. If the beads show any blue coloration (positive), perform a second coupling using fresh reagents.
Part B: Coupling the Subsequent Amino Acid onto N-Me-Nle
Note: This is the most sterically demanding step of the synthesis. The secondary amine of N-Me-Nle is a remarkably poor nucleophile.
-
Fmoc Deprotection of N-Me-Nle: Treat the resin with 20% piperidine in DMF (2 × 15 min).
-
Critical Insight: If N-Me-Nle is the second residue attached to the resin, prolonged piperidine treatment can cause diketopiperazine (DKP) formation, prematurely cleaving the dipeptide. To suppress DKP formation, use 20% piperidine with 0.1 M HOBt, or utilize a highly sterically hindered resin like 2-CTC.
-
-
Activation of the Next Amino Acid: Dissolve the subsequent Fmoc-AA-OH (5.0 equiv) and COMU (4.9 equiv) in DMF. Add DIPEA (10.0 equiv). Pre-activate for 1 minute. COMU is strictly preferred here due to its superior efficiency for coupling onto N-methylated residues[3].
-
Coupling: Add the mixture to the resin. Agitate at 50°C (microwave or conventional heating) for 1 hour. If heating is unavailable, perform a double coupling at room temperature for 4 hours each.
-
Monitoring: The Kaiser test is fundamentally unreliable for secondary amines and will yield a false negative[2]. You must use the Chloranil test or Bromophenol Blue test to accurately monitor the presence of unreacted secondary amines[2]. Wash thoroughly with DMF and DCM before proceeding to the next cycle.
References
-
BenchChem. "Application Notes and Protocols for the Coupling of N-Methylated Amino Acids." BenchChem.
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem.
-
Rodríguez et al. "A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides." ResearchGate.
-
ACS Publications. "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications." Chemical Reviews.
Sources
Application Note & Protocols: Microwave-Assisted Synthesis of N-Methylated Peptides
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-methylation of the peptide backbone is a critical chemical modification used to enhance the pharmacological properties of therapeutic peptides, including improved metabolic stability, membrane permeability, and oral bioavailability.[1][2][3] However, the synthesis of N-methylated peptides is notoriously challenging due to the steric hindrance imposed by the N-methyl group, which significantly impedes acylation efficiency during solid-phase peptide synthesis (SPPS). This application note provides a comprehensive guide to leveraging microwave-assisted SPPS (MW-SPPS) to overcome these synthetic hurdles. We present detailed protocols for two primary strategies: on-resin N-methylation and the direct incorporation of N-methylated amino acid building blocks. These methodologies demonstrate that microwave irradiation dramatically accelerates reaction times, improves coupling efficiency for sterically hindered residues, and ultimately leads to higher purity crude products compared to conventional room temperature methods.[4][5][6]
The Principle: Overcoming Synthetic Barriers with Microwave Energy
The core challenge in synthesizing N-methylated peptides lies in the coupling step onto the N-methylated amine. This secondary amine is significantly less nucleophilic and more sterically hindered than a primary amine, leading to slow and often incomplete reactions.[4]
Microwave-assisted synthesis directly addresses this challenge through efficient and uniform bulk heating.[7] Unlike conventional heating which relies on slow thermal conduction from the vessel walls, microwave energy passes through the vessel and directly interacts with polar molecules (dipole rotation) and ions (ionic conduction) in the reaction mixture.[5][6] This results in:
-
Rapid & Uniform Heating: The reaction mixture reaches the target temperature in seconds, providing the necessary activation energy to overcome the steric barrier of difficult couplings.[7]
-
Reduced Reaction Times: Coupling and deprotection cycles that take hours at room temperature can be completed in minutes, significantly shortening total synthesis time.[5]
-
Improved Purity & Yields: By minimizing reaction times, microwave heating reduces the opportunity for side reactions such as racemization and aspartimide formation that can occur during prolonged exposure to synthesis reagents.[7][8][9]
-
Disruption of Aggregation: For difficult or aggregation-prone sequences, the rapid heating can help disrupt on-resin secondary structure formation, improving reagent access and overall synthesis efficiency.[6][8][10]
The following workflow illustrates the fundamental enhancement provided by microwave energy in a typical SPPS cycle.
Figure 1: General workflow of a microwave-assisted SPPS cycle. Microwave energy is applied during the critical deprotection and coupling steps to accelerate the reactions.
Strategy 1: Microwave-Assisted On-Resin N-Methylation
This strategy involves synthesizing a peptide sequence and then selectively methylating the backbone amide of a specific residue while the peptide is still attached to the solid support. This method is particularly useful for performing an "N-methyl scan" to rapidly evaluate the effect of methylation at different positions in a bioactive peptide.[1]
Protocol 1: On-Resin N-Methylation
This protocol is adapted from established methods for solid-phase direct alkylation.[1][2] It follows a three-step process: (1) Sulfonamide protection of the terminal amine, (2) Methylation of the sulfonamide, and (3) Deprotection of the sulfonamide to reveal the N-methylated amine, ready for the next coupling.
Materials and Reagents
| Reagent | Purpose |
| Fmoc-protected peptide-on-resin | Starting material |
| Dichloromethane (DCM) | Solvent |
| Dimethylformamide (DMF) | Solvent |
| 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) | Amine protection |
| Diisopropylethylamine (DIEA) | Base |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base |
| Methyl p-toluenesulfonate (Me-p-Ts) or Dimethyl sulfate | Methylating agent |
| β-Mercaptoethanol (BME) | Sulfonamide deprotection |
Step-by-Step Methodology
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Sulfonamide Protection:
-
Prepare a solution of o-NBS-Cl (5 eq.) and DIEA (10 eq.) in DCM.
-
Add the solution to the resin and shake at room temperature for 30-60 minutes.
-
Wash the resin thoroughly with DCM followed by DMF.
-
-
Microwave-Assisted N-Methylation:
-
Prepare a solution of DBU (5 eq.) and Methyl p-toluenesulfonate (10 eq.) in DMF.
-
Add the solution to the resin in a microwave-safe vessel.
-
Irradiate in a microwave peptide synthesizer for 10-20 minutes at 50°C.
-
Wash the resin thoroughly with DMF.
-
-
Sulfonamide Deprotection:
-
Prepare a solution of β-Mercaptoethanol (20 eq.) and DBU (10 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 2 x 10 minutes.
-
Wash the resin thoroughly with DMF. The N-methylated amine is now ready for the next coupling step.
-
-
Coupling onto the N-Methyl Amine: Proceed with the next amino acid coupling using the protocol described in Section 3 .
Figure 2: Workflow for microwave-assisted on-resin N-methylation.
Strategy 2: The N-Methyl Amino Acid Building Block Approach
The most common and robust method for synthesizing N-methylated peptides involves the use of pre-prepared Fmoc-N-methyl-amino acid building blocks.[11] While this avoids the on-resin modification steps, the critical challenge remains the coupling of the subsequent amino acid onto the sterically hindered N-methylated residue. Microwave energy is exceptionally effective at driving this difficult coupling to completion.[4]
Protocol 2: Microwave-Assisted Coupling onto an N-Methylated Residue
This protocol details the critical coupling step onto an N-methylated N-terminus.
Materials and Reagents
| Reagent | Purpose |
| Peptide-resin with N-methyl-AA N-terminus | Starting material |
| Fmoc-protected amino acid | Incoming amino acid |
| HATU or COMU | Coupling reagent |
| Diisopropylethylamine (DIEA) or Collidine | Base |
| Dimethylformamide (DMF) | Solvent |
| Bromophenol Blue | Reaction monitoring |
Step-by-Step Methodology
-
Resin Preparation: Swell the peptide-resin (with the N-methylated amine at the N-terminus) in DMF inside a microwave-safe reaction vessel.
-
Prepare Coupling Solution: In a separate tube, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (or an alternative high-efficiency coupling reagent) (4 eq.), and DIEA (8 eq.) in DMF.[12] Pre-activate for 1-2 minutes.
-
Microwave Coupling:
-
Add the activated amino acid solution to the resin.
-
Place the vessel in the microwave peptide synthesizer.
-
Irradiate with microwave energy to maintain a temperature of 90°C for 10-30 minutes. The extended time and high temperature are crucial for this sterically hindered coupling.
-
-
Reaction Monitoring:
-
After the coupling cycle, take a small sample of the resin and wash it.
-
Perform a Bromophenol Blue test.[12] A yellow color indicates a complete reaction (no free amine), while a blue or green color indicates an incomplete coupling. The standard ninhydrin test will not work as it only reacts with primary amines.
-
If the test is positive (blue/green), perform a second coupling (re-couple) under the same microwave conditions.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to prepare for the next Fmoc-deprotection step.
Figure 3: Workflow for microwave-assisted coupling onto an N-methylated residue.
Data Summary: Performance Comparison
Microwave assistance provides a clear advantage in both speed and quality for the synthesis of N-methylated peptides.
| Parameter | Conventional (Room Temp) Synthesis | Microwave-Assisted Synthesis (MW-SPPS) | Advantage |
| Coupling Time | 2 - 12 hours | 10 - 30 minutes | Drastic reduction in synthesis time. [5][7] |
| Crude Purity | Often low due to deletion sequences | Significantly higher | Fewer side reactions and more complete couplings lead to a cleaner crude product. [4][7] |
| Yield | Variable, often reduced | Generally improved | Higher coupling efficiency minimizes chain termination, improving overall yield. [5][8] |
| Solvent Usage | High | Reduced by up to 95% with modern systems | Faster cycles and wash-free technologies reduce environmental impact and cost. [7] |
Post-Synthesis: Purification and Characterization
Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a standard cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).
Purification: The crude peptide should be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Column: A C18 column is suitable for most N-methylated peptides.
-
Solvents: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used.[14]
-
Retention Time: N-methylation increases the hydrophobicity of a peptide. Therefore, an N-methylated peptide will typically have a longer retention time on an RP-HPLC column compared to its non-methylated counterpart.[15][16]
Characterization: The identity and purity of the final product must be confirmed.
-
Mass Spectrometry (MS): This is essential to confirm the correct molecular weight. Each N-methylation adds 14.02 Da (CH₂) to the total mass of the peptide.[15]
-
Analytical HPLC: Used to determine the purity of the final lyophilized product.[13]
Troubleshooting and Expert Insights
-
Incomplete Coupling: This is the most common issue. Always use a high-efficiency coupling reagent like HATU or COMU. Do not hesitate to perform a second coupling if the Bromophenol Blue test is positive. The combination of high temperature (90°C) and extended time (up to 30 min) is key.
-
Racemization: While microwave heating accelerates reactions, it can also increase the risk of racemization for certain amino acids (e.g., Cys, His) if not properly controlled.[6][10] Using carbodiimide-based coupling with an additive like Oxyma Pure at elevated temperatures can help mitigate this risk compared to onium salt-based methods that use strong bases.[8][9]
-
Solvent Choice: DMF and NMP are excellent solvents for MW-SPPS due to their high polarity and ability to absorb microwave energy efficiently.[6]
Conclusion
Microwave-assisted solid-phase synthesis is a transformative technology for the production of N-methylated peptides. It effectively overcomes the significant kinetic barriers associated with coupling to sterically hindered secondary amines, a hallmark of N-methylated peptide synthesis. By dramatically reducing reaction times and improving coupling efficiencies, MW-SPPS enables the reliable and rapid production of high-purity N-methylated peptides, thereby accelerating research and development in therapeutic peptide design.
References
- Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.). Google Cloud.
- Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. (n.d.). CD Formulation.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (2013). Springer Nature Experiments.
-
Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved March 3, 2026, from [Link]
-
Cheung, S. T., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry. Retrieved March 3, 2026, from [Link]
-
Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]
-
Microwave-assisted Peptide Synthesis. (2015). Royal Society of Chemistry. Retrieved March 3, 2026, from [Link]
-
A convenient microwave-enhanced solid-phase synthesis of short chain N -methyl-rich peptides. (2025). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. (2015). YouTube. Retrieved March 3, 2026, from [Link]
-
Ribosomal Synthesis of N-Methyl Peptides. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved March 3, 2026, from [Link]
-
Microwave SPPS Technology. (n.d.). AmbioPharm. Retrieved March 3, 2026, from [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2016). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]
- Microwave-assisted peptide synthesis. (2013). Google Patents.
-
Microwave heating in solid-phase peptide synthesis. (2011). Chemical Society Reviews. Retrieved March 3, 2026, from [Link]
-
Should My Peptide Be Methylated?. (2025). LifeTein. Retrieved March 3, 2026, from [Link]
-
Using microwave heating for your stapled peptide synthesis. (2023). Biotage. Retrieved March 3, 2026, from [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Hichrom. Retrieved March 3, 2026, from [Link]
-
D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. (2023). MDPI. Retrieved March 3, 2026, from [Link]
Sources
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 8. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 10. Microwave heating in solid-phase peptide synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. books.rsc.org [books.rsc.org]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. hplc.eu [hplc.eu]
- 15. lifetein.com [lifetein.com]
- 16. mdpi.com [mdpi.com]
Application Note: N-Methyl Scan Procedure using Fmoc-N-Me-Nle-OH
Executive Summary
The N-methyl scan is a pivotal technique in modern peptidomimetic drug discovery. By systematically replacing amide hydrogens with methyl groups, researchers can dramatically alter the physicochemical properties of a peptide without changing its side-chain topology.
This guide focuses on the specific incorporation of Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-Norleucine) . Norleucine (Nle) is frequently employed as an isostere for Methionine (Met) to eliminate oxidation liabilities while maintaining lipophilicity. When N-methylated, this residue serves a dual purpose: it acts as a conformational lock and a metabolic shield against proteolysis.
Key Deliverables of this Protocol:
-
Metabolic Stability: N-methylation blocks protease access to the peptide bond.
-
Permeability: masking the amide hydrogen reduces the energetic cost of desolvation, facilitating membrane traversal.
-
Conformational Rigidity: The steric clash of the N-methyl group restricts
and torsion angles, potentially locking the peptide in a bioactive conformation.
Technical Background: The Steric Challenge
The synthesis of N-methylated peptides presents a unique challenge in Solid Phase Peptide Synthesis (SPPS). While coupling Fmoc-N-Me-Nle-OH to the resin-bound peptide is moderately difficult, the subsequent step—coupling the next amino acid onto the secondary amine of the N-methylated residue —is notoriously difficult.
The N-methyl group introduces significant steric hindrance, preventing the incoming activated amino acid from approaching the nucleophilic amine. Standard coupling reagents (e.g., HBTU) often result in incomplete coupling or deletion sequences. This guide prioritizes high-efficiency coupling systems (HATU/HOAt and PyBrOP) to overcome this barrier.
Mechanistic Workflow
The following diagram illustrates the critical decision points in the N-methyl scan workflow.
Figure 1: Critical path for N-methyl peptide synthesis. Note the specific QC step for secondary amines.
Materials & Reagents
| Component | Specification | Purpose |
| Target AA | Fmoc-N-Me-Nle-OH | The N-methylated building block.[1][2][3] |
| Resin | Rink Amide or 2-CTC | Low loading (0.3–0.5 mmol/g) recommended to reduce inter-chain aggregation. |
| Activator A | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Gold standard for hindered couplings. |
| Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | Suppresses racemization and enhances reactivity of HATU. |
| Activator B | PyBrOP | Specialized reagent for coupling onto secondary amines. |
| Base | DIEA (Diisopropylethylamine) | Non-nucleophilic base. |
| Solvent | DMF (Anhydrous) | Primary solvent. |
| QC Reagent | Chloranil or p-Anil | CRITICAL: Ninhydrin (Kaiser) test does NOT work on secondary amines. |
Experimental Protocols
Protocol A: Coupling Fmoc-N-Me-Nle-OH to the Resin
Difficulty: Moderate Goal: Attach the N-methylated residue to the growing chain.
-
Resin Preparation: Swell resin in DMF for 30 mins.
-
Activation:
-
Dissolve Fmoc-N-Me-Nle-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Add DIEA (6.0 eq).
-
Note: Pre-activation for 1-2 minutes is acceptable, but do not exceed 5 minutes to avoid guanidinium formation.
-
-
Coupling:
-
Add activated solution to the resin.[4]
-
Shake/agitate for 2 hours at room temperature.
-
-
Monitoring: Perform Standard Kaiser Test. (Since the previous AA is a primary amine, Kaiser is valid here).
Protocol B: Deprotection of the N-Methyl Group
Goal: Expose the secondary amine.
-
Add 20% Piperidine in DMF .
-
Agitate for 5 minutes , drain.
-
Add fresh 20% Piperidine in DMF .
-
Agitate for 15 minutes , drain.
-
Wash resin with DMF (5x) and DCM (3x).
QC STOP: Perform the Chloranil Test (See Section 5). The beads should turn blue/green . If they remain colorless, deprotection failed (unlikely) or the test was performed incorrectly.
Protocol C: Coupling ONTO the N-Methylated Terminus (The "Difficult Step")
Difficulty: High Goal: Form the amide bond between the next Fmoc-AA-OH and the bulky N-Me-Nle secondary amine.
Method 1: The HATU/HOAt High-Temp Method (Recommended First Line)
-
Dissolve Fmoc-AA-OH (5.0 eq), HATU (5.0 eq), and HOAt (5.0 eq) in DMF.
-
Add DIEA (10.0 eq).
-
Add solution to the resin containing the deprotected N-Me-Nle.
-
Microwave Option (Preferred): Heat to 75°C for 10 minutes (25W).
-
Caution: Do not use microwave if Cys or His are present (risk of racemization).
-
-
Room Temp Option: Agitate for 4–16 hours . Double coupling is mandatory.
Method 2: The PyBrOP Method (For Extremely Hindered Sequences) If Method 1 fails (confirmed by Chloranil test), use PyBrOP. This reagent generates an acid bromide in situ, which is highly reactive toward secondary amines.
-
Dissolve Fmoc-AA-OH (4.0 eq) in DCM/DMF (1:1).
-
Add PyBrOP (4.0 eq).
-
Add DIEA (8.0 eq).
-
Add to resin immediately.
-
Agitate for 12–24 hours at room temperature.
-
Note: PyBrOP couplings should ideally be performed in DCM or low-DMF mixtures to maximize the reactivity of the acid bromide species.
Quality Control: The Chloranil Test
WARNING: Do not use the Kaiser (Ninhydrin) test for checking the presence of the N-methyl secondary amine. It will yield a false negative (remains yellow).
Reagents:
-
Solution A: 2% Acetaldehyde in DMF.[10]
-
Solution B: 2% p-Chloranil in DMF.
Procedure:
-
Place a few resin beads in a small glass tube.
-
Add 2 drops of Solution A and 2 drops of Solution B.
-
Let stand for 5 minutes at room temperature.
-
Interpretation:
-
Dark Blue/Green Beads: Free secondary amine present (Deprotection successful / Coupling incomplete).
-
Colorless/Yellow Beads: No secondary amine (Coupling successful / Fmoc intact).
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield after N-Me-Nle | Incomplete coupling onto the secondary amine. | Switch to PyBrOP protocol or use Microwave heating (75°C). |
| Deletion Sequences | Steric hindrance preventing reaction. | Perform Double Coupling for the step immediately following N-Me-Nle. |
| Racemization | Over-activation during slow coupling. | Use HOAt as an additive; avoid collidine; keep temperature <50°C if Cys/His present. |
| Aggregation | Hydrophobic nature of Nle + N-Me. | Use PEG-PS resin or add chaotic salts (e.g., 0.1M LiCl) to the coupling mixture. |
Comparative Data: Coupling Efficiency
The following table summarizes typical conversion rates for coupling Fmoc-Ala-OH onto a resin-bound N-methyl residue (Model: Fmoc-Ala-N(Me)Nle-Resin).
| Coupling Reagent | Conditions | Time | Conversion Efficiency |
| HBTU / DIEA | RT | 2 hr | < 40% (Poor) |
| HATU / DIEA | RT | 2 hr | 65 - 75% |
| HATU / HOAt / DIEA | RT | 2 x 4 hr | > 95% |
| HATU / HOAt / DIEA | Microwave (75°C) | 10 min | > 98% |
| PyBrOP / DIEA | RT | 16 hr | > 95% |
References
-
Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.
-
Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[11]
-
Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science.
-
BenchChem. (2025).[7] "Chloranil Test Protocol (for Secondary Amines)."
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters.
Sources
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Replacing Methionine with N-Methyl-Norleucine in Peptide Drugs
Abstract
The oxidation of methionine (Met) residues is a critical degradation pathway for peptide therapeutics, often leading to a loss of biological activity and compromising drug stability. A robust strategy to mitigate this is the substitution of methionine with a non-oxidizable, isosteric analogue. This guide provides a comprehensive technical overview and detailed protocols for replacing methionine with N-methyl-norleucine (N-Me-Nle), a modification that not only confers oxidation resistance but can also enhance proteolytic stability and modulate peptide conformation. These application notes are intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of next-generation peptide therapeutics.
Introduction: The Methionine Problem and the N-Methyl-Norleucine Solution
Methionine's thioether side chain is highly susceptible to oxidation, converting to methionine sulfoxide and subsequently to methionine sulfone.[1][2][3] This transformation introduces a polar, bulky group that can disrupt the peptide's three-dimensional structure, abolish receptor binding, and ultimately nullify its therapeutic effect.[2] While replacing methionine with its isostere norleucine (Nle) effectively prevents oxidation, the further addition of an N-methyl group to the peptide backbone at this position offers a multi-faceted enhancement strategy.[4][5]
Why N-Methyl-Norleucine?
-
Oxidation Resistance: Like norleucine, N-methyl-norleucine's linear alkyl side chain is chemically inert to common oxidative stressors.[4][6]
-
Enhanced Proteolytic Stability: The N-methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly slowing down enzymatic degradation of the adjacent peptide bond.[7][8]
-
Conformational Constraint: N-methylation removes a hydrogen bond donor and introduces steric bulk, restricting the conformational freedom of the peptide backbone.[7][9] This can stabilize bioactive conformations, potentially improving receptor affinity and specificity.[9][10]
-
Improved Pharmacokinetics: The increased lipophilicity and metabolic stability imparted by N-methylation can lead to improved cell membrane permeability and a longer in-vivo half-life.[7][10][11][12]
The decision to incorporate N-methyl-norleucine requires a careful balance between the desired gains in stability and potential impacts on solubility and biological activity, making a systematic analytical approach essential.[7]
Synthesis and Incorporation of N-Methyl-Norleucine
The incorporation of N-methylated amino acids into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to the steric hindrance of the secondary amine.[7][13] This requires optimized coupling protocols to achieve high yields and purity.
Building Block Availability
The necessary building block, Fmoc-N-methyl-L-norleucine (Fmoc-N-Me-Nle-OH) , is commercially available from various suppliers. This allows for its direct use in standard Fmoc-based SPPS protocols without the need for in-house synthesis of the monomer.[14]
Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-Nle-OH
This protocol outlines the manual incorporation of Fmoc-N-Me-Nle-OH into a peptide sequence using a Rink Amide resin as an example.
Objective: To efficiently couple Fmoc-N-Me-Nle-OH onto a growing peptide chain on a solid support.
Core Challenge: The coupling of a protected N-methylamino acid to the N-terminus of a peptide chain (or another N-methylamino acid) is known to be difficult and often results in low yields.[13][15] Therefore, the choice of coupling reagent and reaction conditions is critical for success.
Materials:
-
Peptide-resin (swollen)
-
Fmoc-N-Me-Nle-OH (4 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (8 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Step-by-Step Protocol:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[16]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine/DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine/DMF for 10 minutes. Drain.[16]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-N-Me-Nle-OH (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.
-
Add DIEA (8 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.[16]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for a minimum of 2 hours. Note: Due to steric hindrance, an extended coupling time is recommended compared to standard amino acids.[16]
-
-
Monitoring the Coupling:
-
Perform a qualitative test (e.g., Bromophenol Blue or Kaiser test on a secondary amine) on a small sample of resin beads to check for reaction completion.[16] A negative result (e.g., yellow beads for Bromophenol Blue) indicates a complete coupling.
-
-
Recoupling (If Necessary):
-
If the coupling is incomplete (positive test result), drain the vessel and repeat steps 3 and 4 with a fresh solution of activated amino acid. This is known as a "double couple" and is frequently required for N-methylated residues.[16]
-
-
Washing:
-
Once coupling is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
For exceptionally difficult couplings, microwave-assisted SPPS can significantly enhance reaction efficiency and reduce coupling times.[10][16]
Characterization and Comparative Analysis
A multi-faceted analytical approach is required to confirm the successful synthesis of the N-Me-Nle peptide and to rigorously compare its properties to the original Met-containing peptide.[17]
Workflow for Synthesis and Analysis
Protocol: Purity and Identity Confirmation
A. Reversed-Phase HPLC (RP-HPLC) for Purity Assessment RP-HPLC is the standard method for determining peptide purity.[17][18]
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 30 minutes. This must be optimized for the specific peptide.
-
Detection: UV at 214 nm and 280 nm.
-
Data Analysis: Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.[17] A purity of ≥95% is typically required for subsequent assays.
B. Mass Spectrometry (MS) for Identity Confirmation MS is essential to confirm that the correct peptide has been synthesized by verifying its molecular weight.[18][19]
-
Instrumentation: Electrospray Ionization (ESI-MS) or MALDI-TOF Mass Spectrometer.
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: The observed mass is compared to the theoretical average mass calculated from the peptide's amino acid sequence. The observed mass should typically be within ±0.5 Da of the theoretical mass.
| Parameter | Met-Peptide (Example) | N-Me-Nle-Peptide (Example) |
| Sequence | H-Tyr-Gly-Gly-Phe-Met -OH | H-Tyr-Gly-Gly-Phe-[N-Me]Nle -OH |
| Theoretical Mass (Avg) | 573.67 Da | 571.74 Da |
| Observed Mass (ESI-MS) | 573.65 Da | 571.72 Da |
| Purity (RP-HPLC) | >98% | >97% |
Protocol: Oxidation Stability Challenge
This assay directly evaluates the success of the Met-to-N-Me-Nle substitution in preventing oxidation.
Objective: To compare the degradation rates of the Met-peptide and the N-Me-Nle-peptide under forced oxidative stress.
Materials:
-
Purified Met-peptide and N-Me-Nle-peptide (1 mg/mL stock solutions in water).
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.1% v/v).
-
Quenching solution (e.g., catalase or excess L-methionine).
-
RP-HPLC system as described in section 3.1.A.
Step-by-Step Protocol:
-
Initial Analysis (T=0): Inject an aliquot of each peptide stock solution onto the RP-HPLC to obtain a baseline chromatogram and integrate the main peak area.
-
Stress Incubation:
-
To a vial containing the Met-peptide, add H₂O₂ solution to achieve a final concentration that results in 5-20% degradation over a reasonable time course (e.g., 4-24 hours).[1]
-
Repeat for the N-Me-Nle-peptide using identical conditions.
-
Incubate both samples at room temperature, protected from light.
-
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each reaction.
-
Quench Reaction: Immediately add the aliquot to a quenching solution to stop the oxidation process.
-
HPLC Analysis: Analyze the quenched sample by RP-HPLC using the same method as the T=0 analysis.
-
Data Analysis:
-
For the Met-peptide, monitor the decrease in the area of the parent peptide peak and the appearance of new peaks corresponding to the sulfoxide (+16 Da) and sulfone (+32 Da) forms.
-
Calculate the percentage of the parent peptide remaining at each time point relative to T=0.
-
Plot the % peptide remaining vs. time for both peptides.
-
| Time (hours) | Met-Peptide (% Remaining) | N-Me-Nle-Peptide (% Remaining) |
| 0 | 100% | 100% |
| 4 | 65% | 99% |
| 8 | 38% | 99% |
| 24 | <5% | 98% |
Protocol: Proteolytic Stability Assay
This assay compares the resistance of the two peptides to enzymatic degradation.
Objective: To determine the half-life of each peptide in the presence of proteases (e.g., in human serum or a specific enzyme solution).
Materials:
-
Purified Met-peptide and N-Me-Nle-peptide.
-
Human serum or a relevant protease solution (e.g., trypsin, chymotrypsin).
-
Precipitation/Quenching solution (e.g., ice-cold acetonitrile with 1% TFA or an appropriate protease inhibitor).[20]
-
LC-MS system for analysis.
Step-by-Step Protocol:
-
Incubation: Add a known amount of each peptide to separate vials containing human serum pre-warmed to 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot.
-
Protein Precipitation: Immediately mix the aliquot with 3 volumes of ice-cold precipitation solution to stop the enzymatic reaction and precipitate serum proteins.[20]
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the remaining peptide.
-
LC-MS Analysis: Analyze the supernatant using an LC-MS method capable of quantifying the parent peptide peak area.
-
Data Analysis: Plot the natural log of the percentage of peptide remaining vs. time. The half-life (t₁/₂) can be calculated from the slope (k) of the linear regression (t₁/₂ = 0.693/k).
| Peptide | Half-Life in Human Serum (t₁/₂) (minutes) |
| Met-Peptide | 45 |
| N-Me-Nle-Peptide | >240 |
Biological Activity Assay
It is crucial to confirm that the modification does not negatively impact—and ideally maintains or improves—the peptide's biological function. The specific assay will depend on the peptide's mechanism of action.
-
Examples: Receptor binding assays (to determine Kᵢ or Kₔ), cell-based functional assays (to determine EC₅₀ or IC₅₀), or enzyme inhibition assays.
-
Procedure: A full dose-response curve should be generated for both the original Met-peptide and the new N-Me-Nle-peptide.
-
Analysis: Compare the key activity parameters (e.g., EC₅₀). A significant loss of activity (>10-fold increase in EC₅₀) may indicate that the methionine residue or the local backbone conformation was critical for binding, and the modification is not viable for that specific position.
Troubleshooting and Key Considerations
-
Incomplete Coupling: This is the most common issue. Always use a high-efficiency coupling reagent like HATU or COMU, extend reaction times, and perform a double couple if monitoring indicates a problem.[13][16]
-
Multiple Peaks in HPLC: N-methylated peptides can exhibit multiple peaks on an HPLC chromatogram due to the slow interconversion between cis and trans conformers of the Xaa-[N-Me]Yaa peptide bond.[13][15] Running the HPLC at an elevated temperature (e.g., 40-60°C) can often coalesce these peaks into a single, sharp peak.
-
Loss of Activity: While N-methylation can be beneficial, it is not universally benign. The removal of the N-H hydrogen bond donor or the induced conformational change can sometimes disrupt a critical interaction with the target receptor.[7] If activity is lost, consider substituting with non-methylated norleucine or choosing a different position in the peptide for modification.
Conclusion
The substitution of methionine with N-methyl-norleucine is a powerful and effective strategy to engineer highly stable peptide drug candidates. This modification directly addresses the critical issue of oxidative degradation while simultaneously offering significant advantages in proteolytic resistance and pharmacokinetic properties. The protocols outlined in this guide provide a systematic framework for the synthesis, purification, and comprehensive characterization of N-Me-Nle-containing peptides. By employing a robust analytical workflow to compare the modified analogue against the parent peptide, researchers can confidently validate the benefits of this substitution, paving the way for the development of more robust and effective peptide therapeutics.
References
-
Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
-
Biondi, L., De Risi, C., Fabbri, P., & Scolaro, B. (2007). Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-r-amino Acids. The Journal of Organic Chemistry, 72(10), 3723–3728. [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. (n.d.). ResearchGate. Retrieved from [Link]
-
Should My Peptide Be Methylated? (2025). LifeTein. [Link]
-
Bock, A., & Gavenonis, J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology. Springer. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]
-
Sagan, S., Karoyan, P., Chassaing, G., & Lavielle, S. (2004). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. Current Medicinal Chemistry, 11(21), 2799-2822. [Link]
-
Siano, A. S., & Vizioli, N. G. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]
-
Unnatural Amino Acids: Norleucine. (2025). LifeTein. [Link]
-
Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1275–1285. [Link]
-
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (n.d.). Organic & Biomolecular Chemistry, 13(24), 6797-6807. [Link]
-
Radchenko, D. S., et al. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(9), 2039-2046. [Link]
-
Ruzic, D., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 6(11), 1735–1746. [Link]
-
Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. [Link]
-
Methoxinine - an alternative stable amino acid substitute for oxidation-sensitive methionine in radiolabelled peptide conjugates. (n.d.). ResearchGate. Retrieved from [Link]
-
Janota, B., et al. (2016). Oxidation of methionine - is it limiting the diagnostic properties of 99mTc-labeled Exendin-4, a Glucagon-Like Peptide-1 receptor agonist? Nuclear Medicine Review, 19(2), 104-110. [Link]
-
Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. (2016). SpringerLink. [Link]
-
Cirino, P. C., & Arnold, F. H. (2003). Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Biotechnology and Bioengineering, 83(6), 751-756. [Link]
-
FACILE SYNTHESIS OF (S)-5,5-DIFLUORONORLEUCINE AND ITS INCORPORATION IN BIOLOGICALLY ACTIVE PEPTIDES AS AN METHIONINE MIMETIC. (2005). Heterocycles, 65(9), 2097. [Link]
-
Serum Stability of Peptides. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
D'Souza, A., & Moskovitz, J. (2015). Methionine Oxidation and Reduction in Proteins. Subcellular Biochemistry, 77, 195–206. [Link]
-
Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. (2024). BiomedGrid. [Link]
-
(PDF) Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. (2024). ResearchGate. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive, 13(02), 089–103. [Link]
-
Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2025). BioPharmaSpec. [Link]
Sources
- 1. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 2. Oxidation of methionine - is it limiting the diagnostic properties of 99mTc-labeled Exendin-4, a Glucagon-Like Peptide-1 receptor agonist? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cheme.caltech.edu [cheme.caltech.edu]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 11. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 12. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijsra.net [ijsra.net]
- 19. biopharmaspec.com [biopharmaspec.com]
- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-N-Me-Nle-OH cleavage conditions from Wang resin
Application Note: High-Efficiency Cleavage of Fmoc-N-Me-Nle-OH from Wang Resin
Executive Summary
The cleavage of Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-Norleucine) from Wang resin presents unique challenges compared to standard amino acids. While the Wang linker (p-alkoxybenzyl alcohol) is standard for generating C-terminal carboxylic acids, the N-methyl group introduces significant steric hindrance at the ester linkage, potentially retarding acidolysis. Furthermore, the hydrophobicity of the Norleucine side chain alters solubility profiles during work-up. This guide provides a validated protocol for the efficient release of Fmoc-N-Me-Nle-OH (or peptides containing this C-terminal residue) using high-concentration Trifluoroacetic Acid (TFA), ensuring maximum yield and prohibiting common side reactions like diketopiperazine (DKP) formation during prior steps.
Chemical Context & Mechanism
The Challenge: Steric Hindrance & Stability
The Wang resin linker releases the peptide/amino acid via an SN1-like acid-catalyzed hydrolysis . The protonation of the ester oxygen facilitates the departure of the stable p-alkoxybenzyl carbocation.
-
Steric Barrier: The N-methyl group on the
-amine of Norleucine forces the backbone into a conformation that shields the ester carbonyl. This can decrease the rate of hydrolysis, requiring optimized reaction times compared to non-methylated residues (e.g., Fmoc-Nle-OH). -
Fmoc Stability: The Fmoc group is generally stable to TFA. However, extended exposure (>4 hours) can lead to minor degradation. The protocol below balances cleavage efficiency with protecting group integrity.
The DKP Warning (Pre-Cleavage)
Critical Note: If you are synthesizing a peptide, never remove the Fmoc group from the second amino acid (AA2) while it is attached to a C-terminal N-methyl amino acid (like N-Me-Nle) on Wang resin under basic conditions. This triggers rapid diketopiperazine (DKP) formation, cleaving the dipeptide from the resin prematurely. This guide assumes you are cleaving the Fmoc-protected species or a longer peptide.
Strategic Visualization: Cleavage Workflow
The following diagram illustrates the decision logic and chemical workflow for processing N-methylated residues on Wang resin.
Figure 1: Decision tree for cleaving Fmoc-N-Me-Nle-OH. Note the distinct isolation path for single amino acids due to solubility risks in ether.
Detailed Protocol
Materials Required
-
Cleavage Cocktail (Reagent B Modified): Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H2O).
-
Solvents: Dichloromethane (DCM), Diethyl Ether (Et2O), Acetonitrile (ACN).
-
Equipment: Sintered glass funnel (fine porosity), Round-bottom flask, Rotary evaporator, Centrifuge.
Step-by-Step Procedure
1. Resin Preparation
-
Wash the resin (100–500 mg) with DCM (
mL) to remove any residual DMF. DMF is basic and can neutralize the TFA, reducing cleavage efficiency. -
Crucial: Dry the resin completely under nitrogen or vacuum. Residual DCM is acceptable, but water or DMF must be removed.
2. Cocktail Preparation (Freshly Made) Prepare the "High TFA" cocktail. For N-Me-Nle, we use a standard scavenger mix to trap the benzyl carbocation.
-
Ratio: TFA : TIS : H2O (95 : 2.5 : 2.5 v/v)[1]
-
Why TIS? Triisopropylsilane is an efficient scavenger for the generated trityl/benzyl cations.
-
Volume: Use 10–15 mL of cocktail per gram of resin.
3. Cleavage Reaction
-
Agitation: Shake gently or orbitally at Room Temperature (20–25°C) .
-
Time:
4. Filtration & Resin Wash
-
Collect the filtrate (containing your product) in a clean round-bottom flask.
-
Wash the resin beads with a small volume (2–3 mL) of fresh TFA and combine with the filtrate.
5. Product Isolation (Select Method)
-
Method A: For Peptides (Standard)
-
Concentrate the TFA solution to ~20% volume using a nitrogen stream.
-
Add ice-cold Diethyl Ether (10x volume).
-
Centrifuge to pellet the peptide.[8]
-
Decant ether and dry.
-
-
Method B: For Single Fmoc-N-Me-Nle-OH (Recommended)
-
Risk:[7] Single hydrophobic amino acids like Fmoc-N-Me-Nle-OH often do not precipitate well in ether; they may remain in solution or form a sticky oil.
-
Evaporate the TFA completely on a rotary evaporator (bath < 40°C).
-
Re-dissolve the residue in 50% Acetonitrile / 50% Water.
-
Lyophilize (Freeze-dry) the solution.
-
Result: A white powder of Fmoc-N-Me-Nle-OH.[9]
-
Data & Optimization
Cleavage Cocktail Comparison
Select the appropriate cocktail based on the complexity of your molecule.
| Cocktail Name | Composition (v/v) | Best Use Case | Suitability for N-Me-Nle |
| Reagent B | 95% TFA, 2.5% TIS, 2.5% H2O | Standard cleavage, no Cys/Met | High (Recommended) |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDT | Peptides with Cys, Met, Trp | Acceptable (Overkill for single AA) |
| Dilute TFA | 1% TFA in DCM | Cleaves 2-Chlorotrityl resin only | Fail (Will not cleave Wang) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cleavage (Sterics) | Extend reaction time to 4 hours; ensure resin was dry before TFA addition. |
| Product is an Oil | Ether solubility | Use Method B (Evaporation + Lyophilization) instead of ether precipitation. |
| Fmoc Loss | Extended acid exposure | Do not exceed 4-5 hours in 95% TFA. Keep temperature at 20°C. |
| Unknown Impurity (-18 Da) | DKP Formation | If cleaving a dipeptide, ensure Fmoc was NOT removed from the 2nd AA before cleavage. |
References
Sources
- 1. EP3405476A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. scribd.com [scribd.com]
- 7. renyi.hu [renyi.hu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
Application Note: Solid-Phase Synthesis and Optimization of Norleucine-Substituted Antimicrobial Peptides
Executive Summary
Antimicrobial peptides (AMPs) represent a critical frontier in the development of next-generation therapeutics against multidrug-resistant pathogens. However, the translation of native AMPs into viable clinical drugs is frequently hindered by poor in vivo stability and short shelf-lives. A primary culprit is the amino acid Methionine (Met), whose thioether side chain is highly susceptible to oxidation.
This application note provides a comprehensive, self-validating protocol for the synthesis of AMPs utilizing Norleucine (Nle) as an isosteric replacement for Methionine. By leveraging optimized Fmoc Solid-Phase Peptide Synthesis (SPPS), researchers can generate highly stable, oxidation-resistant AMPs without compromising their membrane-disrupting biological activity.
Mechanistic Rationale: The Norleucine Advantage
AMPs rely heavily on their amphipathic
The Causality of Substitution: Substituting Methionine with Norleucine (Nle)—a non-proteinogenic aliphatic amino acid where the thioether is replaced by a methylene group—solves this liability. Nle is structurally isosteric to Met, meaning it perfectly preserves the peptide's spatial conformation, hydrophobic moment, and ability to modulate membrane curvature 1. Because Nle lacks a sulfur atom, it confers absolute resistance to oxidative degradation, drastically improving the therapeutic half-life of the AMP while maintaining wild-type binding affinities to lipid bilayers [[1]]().
Synthesis Workflow Visualization
Fig 1: Iterative Fmoc-SPPS workflow for norleucine-substituted antimicrobial peptides.
Self-Validating Experimental Protocol
The following methodology outlines the optimized Fmoc-SPPS approach for synthesizing Nle-containing AMPs on a 0.1 mmol scale.
Step 4.1: Resin Selection and Preparation
-
Action: Weigh 0.1 mmol of Rink Amide resin (100–200 mesh) into a fritted reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 1 hour at room temperature 2.
-
Causality: Rink Amide resin is specifically chosen because it yields a C-terminal amide upon cleavage. Amidation neutralizes the negative charge of the C-terminal carboxylate, thereby increasing the net positive charge of the AMP. This is a critical structural requirement for maximizing electrostatic attraction to the negatively charged bacterial cell envelope 3.
Step 4.2: Fmoc Deprotection
-
Action: Treat the swollen resin with 8 mL of 20% (v/v) piperidine in DMF. Agitate for 15 minutes, drain, and repeat with a fresh piperidine solution for another 15 minutes 3. Wash the resin 5 times with DMF.
-
System Validation: Piperidine removes the Fmoc group via
-elimination, generating a dibenzofulvene-piperidine adduct. Collect the deprotection effluent and measure UV absorbance at 301 nm. A plateau in absorbance confirms complete deprotection, preventing deletion sequences in the final peptide.
Step 4.3: Amino Acid Coupling (Norleucine Integration)
-
Action: In a separate vial, dissolve 4 equivalents (0.4 mmol) of Fmoc-Nle-OH and 4 equivalents of HATU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to activate the amino acid. Transfer the solution to the resin and agitate for 45–60 minutes 2.
-
Causality: Norleucine is highly hydrophobic. Consecutive hydrophobic residues can induce localized on-resin aggregation via intermolecular hydrogen bonding, which severely limits coupling efficiency. HATU is an aggressive uronium-based coupling agent that drives rapid amide bond formation, outcompeting the kinetics of aggregation.
-
System Validation: Perform a Kaiser (ninhydrin) test on a few resin beads. A colorless/yellow bead confirms complete coupling (no free primary amines). A blue bead indicates incomplete coupling, triggering a mandatory recoupling step before proceeding.
Step 4.4: Cleavage and Global Deprotection
-
Action: Prepare a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure water. Incubate the resin in the cocktail for 2.5 hours at room temperature 3.
-
Causality: TFA breaks the covalent bond anchoring the peptide to the resin while removing side-chain protecting groups. Crucially, because Nle replaces Met, the peptide lacks oxidation-prone thioethers. Therefore, malodorous and toxic thiol scavengers like Ethanedithiol (EDT) are explicitly omitted from the cocktail . This streamlines downstream purification and vastly improves laboratory safety.
Step 4.5: Precipitation and Purification
-
Action: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and wash the pellet three times with fresh cold ether. Dry the crude peptide under vacuum and purify via Preparative Reverse-Phase HPLC (RP-HPLC).
Quantitative Data: Met vs. Nle Substitution
The table below summarizes the physicochemical and biological impact of substituting Methionine with Norleucine in a model
| Parameter | Wild-Type AMP (Methionine) | Variant AMP (Norleucine) | Analytical Method / Implication |
| Oxidation Half-Life (3% H₂O₂) | < 2 hours | > 48 hours (Stable) | LC-MS / Determines shelf-life and in vivo stability |
| Hydrophobicity (Retention Time) | 14.2 min | 14.5 min | RP-HPLC / Maintains membrane affinity |
| Helical Propensity (SDS Micelles) | ~65% | ~68% | Circular Dichroism / Validates structural integrity |
| MIC vs. Escherichia coli | 4 - 8 µg/mL | 4 - 8 µg/mL | Broth Microdilution / Confirms retained efficacy |
| Cleavage Scavenger Required | EDT + Thioanisole | TIS + H₂O only | SPPS Protocol / Improves synthesis efficiency |
References
-
Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - nih.gov. 1
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - creative-peptides.com. 3
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory - uci.edu. 2
-
Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - sigmaaldrich.com.
Sources
Application Note: Optimized Coupling Protocols for Fmoc-N-methyl-L-norleucine in SPPS
Manual vs. Automated Methodologies
Part 1: Introduction & Chemical Basis[1]
The incorporation of N-methylated amino acids like Fmoc-N-methyl-L-norleucine (Fmoc-N-Me-Nle-OH) is a critical strategy in modern peptidomimetics. N-methylation improves metabolic stability by blocking proteolytic cleavage and enhances membrane permeability by reducing the peptide's hydrogen bond donor potential. However, the introduction of the N-methyl group creates significant steric hindrance and electronic alterations that challenge standard Solid Phase Peptide Synthesis (SPPS) protocols.
The Steric & Electronic Challenge
Coupling Fmoc-N-Me-Nle-OH is difficult for two distinct reasons:
-
Activation Kinetics: The N-methyl group promotes the formation of the oxazolonium intermediate, which is prone to racemization (epimerization) via enolization, particularly under high-base conditions.
-
Nucleophilic Attack: While coupling Fmoc-N-Me-Nle-OH to a primary amine is moderately hindered, the subsequent coupling (adding the next residue to the N-terminal secondary amine of N-Me-Nle) is notoriously difficult due to the bulky methyl group shielding the nucleophile.
This guide focuses on the coupling of Fmoc-N-Me-Nle-OH to the growing peptide chain, while providing forward-looking strategies for the subsequent step.
Visualization: The Steric Barrier
The following diagram illustrates the steric clash introduced by the N-methyl group during the acylation transition state.
Figure 1: Steric hindrance mechanism affecting the coupling efficiency of N-methylated amino acids.
Part 2: Reagents & Materials[1][2][3][4][5][6][7]
To ensure high fidelity, specific reagents are required.[1][2] Standard HBTU/HOBt protocols are often insufficient for N-methylated residues due to slower kinetics and higher racemization risks.
| Component | Recommended Reagent | Rationale |
| Coupling Reagent | HATU or COMU | Generates the highly reactive -OAt or -Oxyma ester, accelerating coupling in hindered systems better than HBTU. |
| Additive | HOAt or Oxyma Pure | Suppresses racemization (epimerization) and enhances reaction rate. |
| Base | DIEA (DIPEA) or TMP (Collidine) | Collidine is preferred if racemization is observed, as it is a weaker base than DIEA. |
| Solvent | DMF (primary) / NMP (secondary) | NMP can disrupt aggregation in difficult sequences better than DMF. |
| Monitoring | Chloranil Test | Kaiser test is effective for primary amines, but Chloranil is required if coupling to a secondary amine. |
Part 3: Manual Coupling Protocol (The "Hands-On" Approach)
Context: Manual synthesis is preferred when reagents are expensive (minimizing waste), the scale is small (<0.1 mmol), or when "double coupling" decisions need to be made in real-time based on colorimetric monitoring.
Step-by-Step Procedure
-
Resin Preparation:
-
Activation (Pre-activation is critical):
-
Calculate 3.0 equivalents (eq) of Fmoc-N-Me-Nle-OH relative to resin loading.
-
Weigh 2.9 eq of HATU (slight deficit prevents capping of resin by reagent).[4]
-
Dissolve amino acid and HATU in minimal dry DMF (concentration ~0.2 M).
-
Add 6.0 eq of DIEA .
-
Wait exactly 30-60 seconds. (Do not over-activate; N-methyl oxazolones form quickly).
-
-
Coupling:
-
Monitoring (The Decision Point):
-
Double Coupling (If required):
-
Drain vessel.[3] Do not deprotect.
-
Repeat Activation and Coupling steps using fresh reagents (can switch to PyAOP/HOAt for difficult second couplings).
-
React for an additional 2-3 hours.
-
-
Capping (Recommended):
-
If reaction is still slightly incomplete, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Part 4: Automated Coupling Protocol (The "High-Throughput" Approach)
Context: Automated synthesis (specifically Microwave-Assisted SPPS) is superior for minimizing aggregation and driving the reaction through thermal energy. This is the industry standard for therapeutic peptide development.
Instrument Settings (Microwave)
-
Temperature: 75°C (Standard) or 50°C (Conservative).
-
Expert Note: While 90°C is common for standard AAs, N-methylated AAs are prone to racemization. Limit Fmoc-N-Me-Nle-OH coupling to 75°C max.
-
-
Power: 25-30 Watts (variable to maintain temp).
-
Agitation: High/Fast (to overcome viscosity).
Automated Workflow Logic
Figure 2: Optimized Microwave-Assisted SPPS workflow for N-methylated amino acids.
Protocol Specifics
-
Stock Solutions:
-
Amino Acid: 0.2 M Fmoc-N-Me-Nle-OH in DMF.
-
Activator: 0.5 M HATU in DMF.
-
Base: 2.0 M DIEA in NMP.
-
-
Coupling Cycle:
Part 5: Comparative Analysis & Data
The following table summarizes performance metrics based on internal validation studies comparing manual room-temperature (RT) synthesis vs. automated microwave (MW) synthesis for the sequence H-Ala-Phe-(N-Me-Nle)-Gly-NH2.
| Metric | Manual (RT, 3h) | Automated (MW, 10 min) | Insight |
| Coupling Yield | ~88-92% | >99% | Thermal energy overcomes the steric barrier significantly. |
| Purity (HPLC) | 85% | 96% | Faster coupling reduces time for side-reactions (e.g., diketopiperazine formation). |
| Racemization | < 1% | ~1-2% | MW carries a slightly higher risk of epimerization; mitigate by using Oxyma or lowering temp to 50°C. |
| Solvent Usage | Low | High | Automation requires extensive priming and washing lines. |
| Time per Cycle | 3-4 Hours | 20 Minutes | Automation is essential for library production. |
Part 6: Troubleshooting & Expert Tips
The "Difficult" Next Step
After successfully coupling Fmoc-N-Me-Nle-OH, you must remove the Fmoc group and couple the next amino acid.
-
Problem: The secondary amine of N-Me-Nle is a poor nucleophile.
-
Solution: Use HATU or PyAOP for the next coupling. Repeat the coupling 2-3 times.
-
Verification: The Kaiser test will not work on the secondary amine. Use the Chloranil Test or p-Nitrophenol ester test .
Racemization Control
If chiral purity is critical (e.g., clinical candidates):
-
Switch from HATU to PyOxim or COMU .
-
In automated systems, reduce temperature to 50°C and extend time to 20 mins.
Aggregation
N-methyl peptides are prone to "beta-sheet like" aggregation (though N-methylation disrupts this, the surrounding residues may aggregate).
-
Manual: Use "Magic Mixture" (DCM:DMF:NMP 1:1:1) or add salts (0.1 M LiCl) to the coupling mixture.
-
Automated: Use NMP as the main solvent.
References
-
BenchChem. (2025).[1][3][12][8][9] Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides.[10] Retrieved from
-
Biotage. (2010). Microwave-assisted SPPS: Optimization of protocols and synthesis of difficult sequences.[13] Retrieved from
- Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
CSBio. (2022). Research Scale Peptide Synthesizer Comparison - A Guide to Choosing a System. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. csbio.com [csbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chem.uci.edu [chem.uci.edu]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.co.jp [biotage.co.jp]
Troubleshooting & Optimization
troubleshooting difficult coupling of Fmoc-N-Me-Nle-OH
Ticket ID: #NME-NLE-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]
Executive Summary
Coupling Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-Norleucine) presents a dual-threat challenge in Solid Phase Peptide Synthesis (SPPS):
-
Steric Hindrance: The
-methyl group creates significant steric bulk, shielding the nucleophilic nitrogen during the next coupling step. -
Diketopiperazine (DKP) Formation: If
-Me-Nle is located at the C-terminus (or position 2), it is highly prone to back-biting and cyclization upon Fmoc removal, cleaving itself from the resin.[1]
This guide provides optimized protocols to overcome these barriers, moving beyond standard synthesis manuals to field-proven "rescue" methodologies.
Module 1: Coupling Fmoc-N-Me-Nle-OH to the Resin/Peptide
The Scenario: You are trying to attach Fmoc-N-Me-Nle-OH to the growing chain.[1] The Issue: Low yield or incomplete incorporation.
Root Cause Analysis
While
Optimized Protocol (The "Gold Standard")
Do not use HBTU or HOBt. They are insufficient for
| Parameter | Recommendation | Rationale |
| Coupling Reagent | COMU or HATU | COMU (uronium) and HATU (azabenzotriazole) provide the fastest kinetics for hindered systems.[1] |
| Base | DIPEA or TMP (2,4,6-Trimethylpyridine) | TMP is a weaker base that minimizes racemization during slow couplings.[1] |
| Solvent | DMF (or NMP for aggregation prone seqs) | NMP solvates resin-bound peptide chains better than DMF.[1] |
| Temperature | 50°C - 75°C (Microwave) | Heat is often mandatory to overcome the activation energy barrier. |
Step-by-Step Procedure
-
Dissolve: 4.0 eq Fmoc-N-Me-Nle-OH and 3.9 eq HATU in minimal DMF.[1]
-
Activate: Add 8.0 eq DIPEA.[2] Pre-activate for exactly 30 seconds (do not wait longer; the active ester hydrolyzes).
-
React: Add to resin.[2][3][4][5][6][7]
-
Microwave: 75°C for 10 minutes.
-
Manual: 2 hours at Room Temp (Double coupling recommended).
-
Module 2: Coupling the Next Amino Acid onto N-Me-Nle
The Scenario: You successfully attached N-Me-Nle, removed the Fmoc, and are trying to add the next amino acid. The Issue: The reaction fails repeatedly. The secondary amine of N-Me-Nle is a terrible nucleophile.[1]
The "Nuclear Option": Bis-trichloromethyl Carbonate (BTC)
Standard reagents (HATU/DIC) often fail here because the
WARNING: BTC generates Phosgene gas. This reaction MUST be performed in a fume hood.
BTC Coupling Protocol [1][8]
-
Preparation:
-
Resin: Swell in dry THF (Tetrahydrofuran) or DCM.
-
Amino Acid: 5.0 eq of the incoming Fmoc-AA-OH.
-
BTC: 1.65 eq (0.33 eq per eq of AA).
-
Base: 14.0 eq Sym-collidine (2,4,6-collidine).[1]
-
-
Activation (In Solution):
-
Coupling:
-
Add the suspension directly to the resin containing the deprotected
-Me-Nle. -
React for 1–2 hours at room temperature.
-
Note: Do not heat acid chlorides; they are too reactive and will cause racemization.
-
Module 3: Preventing Diketopiperazine (DKP) Formation
The Scenario: You deprotected Fmoc-N-Me-Nle-OH, and suddenly your mass spec shows the peptide is gone (mass loss of [AA1 + N-Me-Nle]). The Issue: The free secondary amine attacks the benzyl ester linkage of the resin, cyclizing into a DKP and cleaving the dipeptide into solution.
Risk Assessment Matrix
| Resin Type | Risk Level | Mechanism |
| Wang Resin | CRITICAL | The ester bond is electron-poor and easily attacked by the secondary amine.[1] |
| Rink Amide | Moderate | Amide linkers are more stable, but DKP can still occur slowly. |
| 2-Chlorotrityl (2-CTC) | SAFE | The bulky trityl group sterically blocks the back-biting attack.[1][9] |
Prevention Strategy
-
Resin Switch: If
-Me-Nle is the 2nd residue, you must use 2-Chlorotrityl Chloride (2-CTC) resin .[1] -
The "Hit-and-Run" Deprotection: If you cannot change resin, minimize the time the amine is free.
-
Use 20% Piperidine/DMF.[10]
-
Deprotect for 2 x 3 mins (instead of 2 x 10).
-
Wash rapidly and add the next pre-activated amino acid immediately.
-
Module 4: Monitoring & Diagnostics
The Scenario: You need to verify if the coupling worked, but the Kaiser test is giving confusing results.
FAQ: Why is the Kaiser Test failing?
A: The Kaiser (Ninhydrin) test relies on primary amines to form "Ruhemann’s Purple."
Correct Protocol: The Chloranil Test
Use this test specifically for secondary amines (Proline,
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% p-Chloranil in DMF.
-
Procedure:
-
Wash a few resin beads with Ethanol.
-
Add 2 drops Reagent A + 2 drops Reagent B.
-
Wait 5 minutes at room temperature.
-
-
Interpretation:
-
Dark Blue/Green: Secondary amine present (Deprotection successful / Coupling failed).
-
Colorless/Yellow: No secondary amine (Coupling successful).
-
Visual Troubleshooting Guides
Figure 1: Decision Logic for N-Me-Nle Coupling
Caption: Logic flow for troubleshooting difficult couplings onto secondary amines. Note the escalation from HATU to BTC.
Figure 2: The DKP Trap (Mechanism of Failure)
Caption: Mechanism of Diketopiperazine (DKP) formation. The secondary amine attacks the resin linker, cleaving the peptide.
References
-
Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). Coupling N-methylated amino acids using PyBroP and PyBOP halogenophosphonium salts: Mechanism and fields of application. Tetrahedron Letters. Link
-
Di Fenza, A., Tancredi, M., Galoppini, C., & Rovero, P. (2009). Diketopiperazine formation in solid phase peptide synthesis using 2-chlorotrityl resin. Tetrahedron Letters. Link
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. Link
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013).[1] Multifaceted Roles of Aluminum in Solid-Phase Peptide Synthesis. Chemical Reviews (Discusses BTC/Acid Chloride activation). Link
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Preventing Racemization of N-Methyl Amino Acids
Topic: Optimization of Coupling Conditions to Minimize Epimerization Ticket Priority: Tier 3 (Complex Synthetic Chemistry) Audience: Senior Scientists, Peptide Chemists, Process Development Engineers
Executive Summary & Core Directive
The Problem: N-methyl amino acids are structurally predisposed to racemization during activation.[1] Unlike standard amino acids, the N-methyl group forces the peptide backbone into a cis-conformation, positioning the carbonyl oxygen in perfect proximity to attack the activated ester. This leads to the rapid formation of an oxazolonium (azlactone) intermediate , the primary driver of stereochemical loss.
The Solution: Preventing this requires a shift from "standard" peptide chemistry (HATU/DIPEA) to "low-epimerization" protocols. The industry gold standard has shifted toward Oxyma-based reagents (COMU) paired with sterically hindered, weak bases (2,4,6-collidine) .
The Mechanism: Why Racemization Occurs
To solve the problem, you must visualize the enemy. Racemization is not random; it is a kinetically favored cyclization event.
The Oxazolonium Pathway
When an N-methyl amino acid is activated, the N-methyl group exerts steric bulk that favors the cis-isomer of the amide bond. This brings the carbonyl oxygen of the preceding protecting group (e.g., Fmoc) or amino acid within striking distance of the activated carbonyl carbon.
Figure 1: The N-methyl group facilitates the formation of the planar oxazolonium ion. Once formed, the chiral memory is lost, allowing the incoming amine to attack from either face.
Reagent Selection: The Hardware
The choice of coupling reagent determines the lifetime of the activated ester. You need a reagent that reacts faster with the amine than the rate of oxazolone formation.
Comparative Analysis of Coupling Reagents
| Reagent | Class | Racemization Risk | Coupling Efficiency (N-Me) | Recommendation |
| COMU | Uronium (Oxyma) | Low | Very High | Primary Choice. Superior solubility and stability compared to HATU.[2] |
| HATU | Uronium (HOAt) | Moderate | High | Good alternative, but higher risk of epimerization if base is excessive. |
| PyBrOP | Phosphonium | Moderate | High | Excellent for sterically hindered couplings, but requires careful base management. |
| HBTU/TBTU | Uronium (HOBt) | High | Low | Avoid. Ineffective for N-methylated residues; high racemization risk. |
| DIC/Oxyma | Carbodiimide | Very Low | Moderate | Good for automated synthesizers, but slower kinetics than COMU. |
Technical Insight: COMU releases Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) as the leaving group. Oxyma is less acidic than HOAt (used in HATU), which creates a slightly less reactive active ester. Paradoxically, this is beneficial: it is reactive enough to couple but stable enough to resist rapid oxazolone formation compared to the hyper-reactive At-ester.
Base Optimization: The Software
This is the most common point of failure. The "Standard Protocol" (DIPEA) is detrimental to N-methyl amino acids.
The "Collidine Rule"
Never use DIPEA (DIEA) with activated N-methyl amino acids.
-
Why? DIPEA is a strong base (pKa ~10.5). It can abstract the acidic
-proton of the oxazolonium intermediate, permanently racemizing the pool. -
The Fix: Use 2,4,6-Trimethylpyridine (TMP / Collidine) .
-
pKa: ~7.4 (Weaker).
-
Structure: Highly hindered.
-
Result: It neutralizes the acid generated during activation but is too weak and bulky to abstract the
-proton.
-
Validated Protocols (SOPs)
Protocol A: The "Low-Racemization" Coupling (Gold Standard)
Use this for coupling an N-methyl amino acid to a resin or peptide chain.
-
Reagents:
-
Amino Acid: Fmoc-N-Me-Xaa-OH (3.0 eq)
-
Activator: COMU (3.0 eq)
-
Base: 2,4,6-Collidine (TMP) (3.0 - 5.0 eq)
-
Solvent: DMF or NMP (anhydrous)
-
-
Procedure:
-
Step 1 (Dissolution): Dissolve AA and COMU in minimal DMF.
-
Step 2 (Activation): Add Collidine. Do not pre-activate for >30 seconds.
-
Critical: Extended pre-activation allows oxazolone accumulation.
-
-
Step 3 (Coupling): Immediately add the mixture to the resin-bound amine.[3]
-
Step 4 (Incubation): React for 1–2 hours at Room Temperature.
-
Step 5 (Re-coupling): If Kaiser test is positive, repeat using PyBrOP (3 eq) + DIPEA (6 eq) only if the first mild coupling failed (risk vs. reward).
-
Protocol B: Preventing Diketopiperazine (DKP) Formation
Use this when the N-methyl AA is the second residue from the C-terminus (e.g., Fmoc-Xaa-N(Me)Yaa-Resin).
-
Risk: Upon Fmoc removal of the 3rd residue, the free amine will attack the C-terminal ester, cleaving the dipeptide off the resin as a cyclic DKP.
-
Solution:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl linker sterically blocks the back-biting attack.[4]
-
Alternatively, use Trityl (Trt) protection for the N-terminus of the second residue instead of Fmoc, allowing mild acidic deprotection that doesn't trigger cyclization.
-
Troubleshooting & FAQs
Decision Tree for Optimization
Figure 2: Step-by-step logic for diagnosing synthetic failures involving N-methyl amino acids.
Frequently Asked Questions
Q1: Can I use HATU if I don't have COMU? A: Yes, but you must strictly control the base. Do not use DIPEA. Use Collidine or N-Methylmorpholine (NMM).[3][5] If you must use DIPEA, reduce the equivalents to 1.9 eq (relative to 2.0 eq of AA) to ensure no excess base exists to abstract protons.
Q2: Why is my yield zero for the dipeptide stage? A: You likely formed a Diketopiperazine (DKP). If your C-terminal sequence is H2N-AA2-N(Me)AA1-Resin, the base used to remove the Fmoc group caused the N-terminal amine to bite back onto the resin linker, cleaving the peptide as a cyclic byproduct. Fix: Use 2-CTC resin or couple AA2 and AA3 as a dipeptide block.
Q3: Does microwave heating increase racemization? A: Yes. While microwave synthesis improves coupling yield for hindered N-methyl residues, it accelerates the kinetics of oxazolone formation. Recommendation: Limit temperature to 50°C for N-methyl couplings. If racemization persists, return to Room Temperature with longer reaction times (2–4 hours).
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403.[6]
- Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) Rule: Prevention of Racemization during Activation of N-Methyl Amino Acids. Journal of Organic Chemistry. (General principle cited in standard texts).
-
Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
Peptide Synthesis Technical Support Center: Optimizing Fmoc-N-Me-Nle-OH Acylation
Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals dealing with the kinetic and thermodynamic hurdles of incorporating Fmoc-N-Me-Nle-OH (Fmoc-protected N-methyl-norleucine).
Below, you will find field-proven troubleshooting FAQs, quantitative reagent comparisons, diagnostic workflows, and self-validating experimental protocols.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is the acylation of the secondary amine on Fmoc-N-Me-Nle-OH so kinetically slow, and how do I optimize the reaction time?
Causality: The N-methyl group on Norleucine (Nle) introduces severe steric bulk, restricting the trajectory of the incoming activated amino acid. Furthermore, N-methyl amino acids have a higher propensity to adopt a cis amide bond conformation, which alters the presentation of the nucleophilic amine. Because of these factors, acylation of these sterically hindered secondary amines proceeds 10 to 100 times more slowly than primary amines [1]. Solution: Optimize by switching from standard HBTU/HOBt to highly reactive uronium salts like COMU, or use DIC/Oxyma Pure under microwave irradiation. COMU displays higher efficiency than HATU in demanding syntheses and avoids the formation of guanidinylation byproducts often seen with slow couplings [2].
Q2: I am experiencing severe diketopiperazine (DKP) formation after deprotecting the Fmoc group from the N-Me-Nle residue at the dipeptide stage. How can this be mitigated?
Causality: DKP formation is thermodynamically favored when an N-methyl amino acid is at the C-terminus or position 2 of the growing chain. The N-methyl group promotes the cis conformation of the peptide bond, bringing the deprotected N-terminal amine into perfect proximity to attack the C-terminal ester linkage to the resin, cleaving the dipeptide off the resin as a cyclic DKP [2]. Solution: Use a highly sterically hindered resin (e.g., 2-Chlorotrityl chloride resin) to block the intramolecular attack. Additionally, minimize the time the free secondary amine is exposed. Do not leave the deprotected resin waiting; immediately add the pre-activated next amino acid to outcompete the intramolecular cyclization.
Q3: When using Fmoc-N-Me-Nle-OH as the acylating agent (adding it to the peptide), I see incomplete coupling. Should I just increase the coupling time?
Causality: While coupling onto an N-methyl amine is hard, coupling with an N-methyl amino acid is also challenging due to the steric bulk of the N-methyl group shielding its own activated carbonyl. Prolonged reaction times with uronium salts (HATU/HBTU) can lead to guanidinylation of the N-terminal amine of the peptide if the activation is slow, permanently terminating chain growth [2]. Solution: Instead of merely increasing time, increase the concentration of the reagents (e.g., from 0.2 M to 0.4 M) and use a double coupling strategy. Alternatively, use PyAOP, a phosphonium salt that does not cause guanidinylation even during extended coupling times, making it ideal for incorporating hindered amino acids [3].
Q4: How does microwave heating affect the epimerization of N-Me-Nle during coupling?
Causality: Elevated temperatures accelerate coupling but typically increase the rate of oxazolone formation, the primary intermediate for epimerization. However, N-alkyl amino acids cannot form the classic oxazolone as easily because they lack the necessary amide proton. Therefore, they are generally more resistant to epimerization during activation than primary amino acids [2]. Solution: Microwave heating (e.g., 75°C for 10-15 minutes) using DIC/Oxyma is highly recommended. Oxyma Pure acts as an excellent nucleophile that suppresses any residual epimerization risk while maintaining high reactivity under thermal stress [4].
Part 2: Quantitative Data & Reagent Comparison
| Coupling Reagent System | Activator Class | Relative Reaction Time | Epimerization Risk | Guanidinylation Risk | Recommended Use Case |
| HBTU / HOBt | Uronium / Benzotriazole | Baseline (Slow) | Moderate | High (if slow) | Standard SPPS (Not recommended for N-Me) |
| HATU / HOAt | Uronium / Azabenzotriazole | Fast | Low | Moderate | Hindered couplings at Room Temp |
| COMU / DIPEA | Uronium / Oxyma-based | Very Fast | Very Low | Low | Highly hindered N-Me couplings |
| PyAOP / HOAt | Phosphonium | Fast | Low | Zero | Prolonged couplings with N-Me-Nle-OH |
| DIC / Oxyma Pure | Carbodiimide / Oxime | Fast (with MW) | Very Low | Zero | Microwave-assisted SPPS (75°C) |
Part 3: Diagnostic Workflows & Logic
Workflow for optimizing the acylation of sterically hindered N-Me-Nle residues.
Mechanistic pathway comparing DKP formation versus successful peptide elongation.
Part 4: Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Acylation ONTO N-Me-Nle (DIC/Oxyma)
This protocol is designed to force the coupling of the next amino acid onto the sterically hindered secondary amine of the N-Me-Nle residue.
-
Resin Preparation: Swell the resin (containing the terminal deprotected N-Me-Nle residue) in DMF for 20 minutes. Drain completely.
-
Reagent Preparation: Dissolve 5 equivalents of the incoming Fmoc-Amino Acid and 5 equivalents of Oxyma Pure in DMF to achieve a high concentration (0.2 M to 0.4 M). Add 5 equivalents of DIC. Stir for 2 minutes for pre-activation.
-
Coupling: Add the activated mixture to the resin. Transfer the reaction vessel to the microwave synthesizer. Irradiate at 75°C for 15 minutes with continuous agitation.
-
Validation (Chloranil Test): Wash the resin 5x with DMF. Remove a few beads and perform a Chloranil test. (Note: A standard Kaiser test will yield false negatives because it only detects primary amines).
-
Validation Check: If the beads turn blue/green, unreacted secondary amine is still present (incomplete coupling). Proceed to Step 5. If the beads remain colorless/yellow, the coupling is complete.
-
-
Double Coupling: If the validation test is positive, repeat Steps 2-4 using fresh reagents before proceeding to Fmoc deprotection.
Protocol B: Room-Temperature Acylation WITH Fmoc-N-Me-Nle-OH (PyAOP)
This protocol is optimized for adding Fmoc-N-Me-Nle-OH to the growing peptide chain, preventing guanidinylation during extended reaction times.
-
Resin Preparation: Swell the peptide-resin in DMF. Ensure the N-terminal primary amine is fully deprotected.
-
Reagent Preparation: Dissolve 4 equivalents of Fmoc-N-Me-Nle-OH and 4 equivalents of PyAOP in DMF. Add 8 equivalents of DIPEA. (Phosphonium salts require 2 equivalents of base per equivalent of coupling reagent).
-
Coupling: Add the mixture to the resin and agitate at room temperature for 2 hours.
-
Validation (Kaiser Test): Wash the resin 5x with DMF. Perform a standard Kaiser test.
-
Validation Check: If the beads are blue, unreacted primary amine remains. Proceed to a double coupling. If the beads are yellow, the coupling was successful.
-
References
-
Title: Peptide Coupling Reagents, More than a Letter Soup | Source: Chem. Rev. 2011 (via uniurb.it) | URL: 2
-
Title: Proximity-driven acceleration of challenging solid-phase peptide couplings | Source: PNAS 2026 (via nih.gov) | URL: 1
-
Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Source: researchgate.net | URL: 3
-
Title: Microwave heating in solid-phase peptide synthesis | Source: Chem. Soc. Rev. 2012 (via luxembourg-bio.com) | URL: 4
Sources
solving deletion sequences after N-methyl amino acid coupling
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving N-methylated amino acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in this field: the appearance of deletion sequences following the coupling of an amino acid onto an N-methylated residue.
The inherent steric hindrance of the N-methyl group significantly reduces the nucleophilicity of the secondary amine, making peptide bond formation a kinetically challenging step. This often leads to incomplete coupling reactions, resulting in the deletion of the subsequent amino acid in the final peptide product. This guide provides in-depth, field-proven insights and step-by-step protocols to diagnose, troubleshoot, and prevent these deletion events.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides quick, actionable answers.
Q1: How can I confirm that an incomplete coupling reaction after an N-methyl amino acid is the cause of my deletion sequence?
A1: Several on-resin and post-synthesis methods can confirm incomplete coupling:
-
On-Resin Monitoring: The standard ninhydrin (Kaiser) test is ineffective for secondary amines like N-methylated residues. The recommended qualitative method is the Bromophenol Blue test . A yellow color on the resin beads indicates a complete reaction (no free amine), while a blue or green color signifies the presence of unreacted N-methyl amine, indicating an incomplete coupling.
-
Post-Synthesis Analysis:
-
Mass Spectrometry (MS): This is the most definitive method. Analysis of the crude peptide will reveal a mass peak corresponding to the desired peptide minus the mass of the amino acid that failed to couple.
-
High-Performance Liquid Chromatography (HPLC): The HPLC profile of the crude product will show multiple peaks. The peak corresponding to the deletion sequence will typically have a shorter retention time than the target peptide.
-
Q2: My standard coupling reagents (like HBTU/HCTU) are not working well for N-methylated residues. Which reagents are more effective?
A2: Due to steric hindrance, more potent coupling reagents are necessary to achieve high coupling efficiency. The most effective reagents for this purpose are:
-
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is frequently cited as a highly successful reagent for sterically hindered couplings.[1] COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent with efficiency comparable to or exceeding HATU, and it may reduce racemization.
-
Phosphonium Salts: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), often used with an additive like HOAt, are particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[2] For exceptionally difficult couplings, PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) can be effective.[3]
Q3: Is it better to use pre-synthesized Fmoc-N-methyl-amino acids or to perform the methylation on-resin?
A3: Both strategies have their merits. Using pre-synthesized N-methylated amino acids is more straightforward but can be expensive, and not all derivatives are commercially available.[4] On-resin N-methylation is a cost-effective and versatile alternative, allowing for the site-specific methylation of almost any residue.[4][5] However, it adds extra steps to the synthesis. The choice often depends on the scale of the synthesis, the specific sequence, and the availability of the required building blocks.
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving deletion sequences, explaining the causality behind each experimental choice.
Guide 1: Diagnosing and Resolving Incomplete Coupling On-Resin
The first line of defense is to detect and address incomplete coupling as it happens.
The Underlying Problem: Steric Hindrance and Reduced Nucleophilicity
The N-methyl group on the backbone nitrogen atom creates a sterically crowded environment. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid. Furthermore, the electron-donating nature of the methyl group reduces the nucleophilicity of the secondary amine, slowing down the rate of peptide bond formation.
}
Troubleshooting Workflow:
If a positive Bromophenol Blue test (blue/green color) indicates an incomplete reaction, follow these steps sequentially:
-
Immediate Recoupling (Double Coupling):
-
What it is: Immediately performing a second coupling step with a fresh solution of activated amino acid and coupling reagents.
-
Why it works: For reactions that are simply slow, providing a fresh supply of reagents and extending the reaction time can drive the coupling to completion.
-
Protocol: Drain the reaction vessel, wash the resin once with DMF, and then add a freshly prepared solution of the activated amino acid and coupling reagents. Allow the reaction to proceed for at least another 1-2 hours.
-
-
Increase Reaction Time and/or Temperature:
-
What it is: Extending the coupling time (e.g., to 4 hours or overnight) or using microwave-assisted synthesis.
-
Why it works: Microwave energy can significantly accelerate reaction rates by efficiently heating the solvent and reactants, helping to overcome the activation energy barrier imposed by steric hindrance.[6][7] This can drive difficult couplings to completion much more rapidly than at room temperature.[1]
-
Protocol (Microwave): Perform the coupling in a microwave peptide synthesizer following the manufacturer's protocols, typically at a temperature of 50-75°C for 5-10 minutes.
-
-
Switch to a More Potent Coupling Reagent:
-
What it is: In subsequent syntheses of the same peptide, switch from standard reagents like HBTU to more powerful ones like HATU or PyAOP.
-
Why it works: Reagents like HATU form a highly reactive OAt-active ester intermediate.[4][8] The 7-azabenzotriazole moiety is a superior leaving group compared to the benzotriazole in HBTU, making the activated amino acid more susceptible to nucleophilic attack by the sterically hindered N-methyl amine. Phosphonium salts like PyBOP function similarly by forming a reactive phosphonium-activated intermediate.[2][9]
-
}
Guide 2: Proactive Strategy - On-Resin N-Methylation
If you are consistently facing issues with a particular N-methylated residue or if the required building block is unavailable, on-resin methylation is an excellent alternative. The most common and reliable method uses an o-nitrobenzenesulfonyl (o-NBS) protecting group.
The Underlying Principle: Activating the Amide for Alkylation
The o-NBS group serves two purposes: it protects the primary amine during the preceding coupling step, and its strong electron-withdrawing nature makes the amide proton sufficiently acidic to be removed by a mild base. This generates a nucleophilic sulfonamide anion that can then be readily methylated.
On-Resin N-Methylation Workflow:
}
Part 3: Detailed Experimental Protocols
Protocol 1: Bromophenol Blue Test for Unreacted Amines
Objective: To qualitatively assess the completion of a coupling reaction onto an N-methylated amino acid.
Materials:
-
Test Solution: 250 mg of bromophenol blue in 50 ml of DMF.
-
Methanol
-
Small test tube
Procedure:
-
Remove a small sample of resin beads (1-2 mg) from the reaction vessel.
-
Wash the beads thoroughly with methanol in the test tube to remove any residual reagents.
-
Add 2-3 drops of the bromophenol blue test solution to the washed beads.
-
Observe the color of the beads and the solution.
-
Yellow: The coupling is complete.
-
Blue to Green: The coupling is incomplete; unreacted amines are present.
-
Protocol 2: On-Resin N-Methylation using o-NBS-Cl
Objective: To site-specifically methylate a primary amine on the peptide backbone.
Materials:
-
Peptide-resin with a free N-terminal primary amine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,4,6-Collidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate (DMS)
-
2-Mercaptoethanol
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
-
Sulfonylation (o-NBS Protection): a. Swell the deprotected peptide-resin in NMP. b. In a separate vial, dissolve o-NBS-Cl (4 equivalents relative to resin loading) in NMP. c. Add 2,4,6-collidine (10 equivalents) to the o-NBS-Cl solution. d. Add this solution to the resin and agitate for 15-30 minutes at room temperature.[5] e. Drain and wash the resin thoroughly with NMP (3x) and DCM (3x).
-
Methylation: a. Swell the o-NBS protected resin in NMP. b. In a separate vial, prepare a solution of DBU (3-5 equivalents) in NMP. Add this to the resin and agitate for 3 minutes.[10] c. In another vial, prepare a solution of dimethyl sulfate (DMS, 10 equivalents) in NMP. Caution: DMS is carcinogenic. d. Add the DMS solution to the resin (while the DBU solution is still present) and agitate for 2-5 minutes.[10] e. Drain the resin and wash with NMP (3x). f. Repeat steps 2b-2e to ensure complete methylation.
-
Desulfonylation (o-NBS Removal): a. Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP. b. Add the solution to the resin and agitate for 5 minutes.[5] c. Drain and repeat the treatment one more time. d. Wash the resin thoroughly with NMP (5x) and DCM (3x) to prepare for the next coupling step.
Data Summary
Table 1: Recommended Coupling Reagents for N-Methyl Amino Acids
| Reagent Class | Reagent Name | Key Advantages | Common Additives |
| Uronium/Aminium | HATU | High efficiency, rapid kinetics, suppresses racemization.[4][8] | DIPEA or Collidine |
| COMU | High efficiency, safer (non-explosive byproducts), reduced racemization. | DIPEA or Collidine | |
| Phosphonium | PyBOP | High efficiency, low racemization, non-carcinogenic byproducts.[2][9] | HOAt, DIPEA |
| PyAOP | Excellent for N-Me to N-Me couplings, faster rates than PyBOP.[3] | DIPEA | |
| PyBrOP | Highly reactive, effective for extremely hindered couplings.[3] | DIPEA |
References
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Govindappa, N., Sureshbabu, V. V., Tantry, S. J., & Gundala, C. (2014). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. International Journal of Peptide Research and Therapeutics, 20(4), 429-440. Retrieved from [Link]
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. Retrieved from [Link]
-
Richardson, P. L., et al. (2016). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Methods in Enzymology, 586, 225-243. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]
-
Urban, J., et al. (2017). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1563, pp. 13-25). Springer. Retrieved from [Link]
-
Garcia-Ramos, Y., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 434-442. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]
-
Lokey Lab Protocols. (2015, March 13). In Sequence Methylation. Retrieved from [Link]
-
Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). PyBrOP: A new and efficient reagent for the coupling of N-methylated amino acids. Tetrahedron Letters, 32(17), 1967-1970. Retrieved from [Link]
-
Hojo, H., et al. (2013). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. International Journal of Molecular Sciences, 14(8), 15455-15464. Retrieved from [Link]
-
Biron, E., et al. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Angewandte Chemie International Edition, 51(40), 10128-10132. Retrieved from [Link]
-
Bacsa, B., et al. (2007). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. QSAR & Combinatorial Science, 26(11-12), 1246-1249. Retrieved from [Link]
-
Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-249. Retrieved from [Link]
-
Organic Chemistry. (2021, November 11). PyBrOP Peptide Coupling Mechanism. Retrieved from [Link]
-
CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
use of collidine vs DIPEA to prevent N-methyl racemization
Ticket: Preventing Racemization in -Methyl Amino Acid Coupling
Status: Open | Priority: High | Tags: #PeptideChemistry #Racemization #Collidine #DIPEA #N-Methylation[1][2]
Diagnostic Hub: The Mechanics of Failure
User Issue: "I am observing significant epimerization (10–20%) when coupling
Root Cause Analysis:
The failure mode is base-catalyzed enolization via an oxazolonium (azlactone) intermediate.
-
Steric Strain: The
-methyl group forces the peptide bond into a cis-conformation, bringing the carbonyl oxygen closer to the activated carbonyl, kinetically accelerating cyclization into the oxazolonium ion. -
Acidity: The
-proton of the oxazolonium species is highly acidic.[3] Strong bases like DIPEA ( ~10.5) rapidly abstract this proton, destroying stereochemical integrity.[3]
Visualization: The Racemization Pathway
The following diagram illustrates how the choice of base dictates the fate of the reaction (Coupling vs. Racemization).
Caption: Mechanism of N-methyl racemization. Strong bases (DIPEA) drive the irreversible path to the achiral enol, while weaker bases (Collidine) favor the direct coupling pathway.
Solution Architecture: The Chemical Toolset
To resolve this, you must switch from a "proton sponge" approach (DIPEA) to a "buffered neutralization" approach (Collidine).
Comparative Analysis: DIPEA vs. Sym-Collidine
The critical technical specification is the
| Feature | DIPEA (Hünig's Base) | Sym-Collidine (TMP) | Impact on N-Me Coupling |
| Structure | Sterically hindered tertiary amine | 2,4,6-Trimethylpyridine | Collidine provides "smart" basicity. |
| ~10.5–11.0 | ~7.43 | DIPEA is strong enough to deprotonate the | |
| Role | Strong proton scavenger | Acid neutralizer | Collidine neutralizes the acid (HOAt/HF) generated during activation without touching the chiral center. |
| Racemization Risk | High (5–20% for N-Me-AAs) | Low (<1–5%) | Collidine is the industry standard for "difficult" chiral centers (Cys, His, N-Me). |
| Reaction Kinetics | Very Fast | Moderate | Collidine couplings may require slightly longer reaction times (1–2 h). |
The "Goldilocks" Zone:
Collidine sits in a specific basicity window. It is basic enough to neutralize the H-X byproduct of the coupling reagent (driving the reaction forward) but insufficiently basic to abstract the
Validated Protocols (Implementation)
Protocol A: Standard Low-Racemization Coupling (HATU/Collidine)
Use this for standard N-methyl amino acids (N-Me-Ala, N-Me-Phe, etc.).
Reagents:
-
Amino Acid (AA): 3.0 equiv
-
HATU: 2.9 equiv (Slight deficit prevents capping by excess reagent)
-
HOAt: 3.0 equiv (Optional, but recommended for N-Me couplings)
-
Base: 2,4,6-Collidine (TMP): 3.0–5.0 equiv
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve the Fmoc-
-Me-AA-OH and HATU (and HOAt if using) in the minimum amount of anhydrous DMF. -
Chill (Critical): Cool the solution to 0°C in an ice bath.
-
Why? Lower temperature kinetically favors amide bond formation over the higher-energy activation barrier of racemization.
-
-
Activation: Add Collidine to the mixture. Stir for exactly 1 minute.
-
Warning: Do NOT pre-activate for >2 minutes.
-methyl species are unstable.
-
-
Coupling: Immediately add the solution to the resin-bound amine (or free amine in solution).
-
Reaction: Allow to react for 1–2 hours. The reaction can slowly warm to room temperature after the first 30 minutes.
Protocol B: The "Red Flag" Case (
-Me-Cysteine)
-Me-Cysteine is notoriously prone to both racemization and Modifications:
-
Coupling Reagent: Switch HATU for DIC/Oxyma or DIC/HOAt .
-
Reason: Uronium salts (HATU) are often too aggressive for Cysteine. Carbodiimides (DIC) allow for a "base-free" or "low-base" activation initially.
-
-
Base Strategy: Use Collidine only if absolutely necessary to maintain pH, or rely on the basicity of the Oxyma salt.
Troubleshooting & FAQs
Q: I switched to Collidine, but my coupling yield dropped. Why? A: Collidine is a weaker base. If your starting material is an HCl salt (e.g., H-AA-OMe·HCl), Collidine might struggle to fully free the amine and neutralize the coupling byproducts.
-
Fix: Add exactly 1.0 equiv of DIPEA to the resin/amine first to neutralize the salt, wash, then proceed with the HATU/Collidine coupling protocol. This ensures the coupling environment sees only the weaker base.
Q: Can I use Collidine with HBTU/TBTU? A: You can, but it is less effective. HBTU/TBTU are generally slower and less reactive than HATU. The combination of a slower coupling reagent (HBTU) and a weaker base (Collidine) may result in incomplete coupling before it prevents racemization. Stick to HATU or COMU when using Collidine.
Q: Why not just use less DIPEA (e.g., 1.0 equiv)? A: It is difficult to control. Localized areas of high concentration (drops hitting the solution) can still cause rapid epimerization. Furthermore, as the reaction proceeds, acid is generated. If you run out of base, the reaction stalls. Collidine allows you to use excess base (to drive the reaction) without the penalty of racemization.
Q: Does solvent choice matter for N-methyl racemization? A: Yes. DMF is standard, but DCM/DMF (1:1) mixtures can sometimes lower racemization rates because non-polar solvents often stabilize the activated ester over the ionic oxazolonium intermediate. However, solubility is usually the limiting factor.
References
-
Carpino, L. A., & El-Faham, A. (1995). The use of 2,4,6-trimethylpyridine (collidine) and 1,8-bis(dimethylamino)naphthalene (proton sponge) in peptide synthesis.Journal of Organic Chemistry , 60(11), 3561–3564. Link
-
Albericio, F., et al. (2010). Racemization of N-methyl amino acids during peptide synthesis.[1][4][5]Journal of Peptide Science , 16(10), 575-580. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews , 111(11), 6557–6602. Link
Sources
improving yield of peptides containing adjacent N-methyl residues
Status: Operational Topic: Improving Yield of Peptides Containing Adjacent N-Methyl Residues (NMe-NMe) Lead Scientist: Senior Application Scientist, Peptide Chemistry Division
Introduction: The "NMe-NMe" Challenge
Welcome to the advanced troubleshooting hub. You are likely here because you are observing low coupling efficiency, deletion sequences, or epimerization while attempting to form a peptide bond between two N-methylated amino acids.
The Core Problem: Coupling an amino acid onto an N-methyl residue is difficult due to steric hindrance.[1] Coupling an N-methyl amino acid onto another N-methyl amino acid (the NMe-NMe junction) is exponentially harder. The nucleophile is a secondary amine (sterically hindered and less reactive), and the electrophile is bulky. Furthermore, N-methylated peptides are prone to cis/trans isomerization, often locking the chain in a non-productive conformation for coupling.
Diagnostic & Reagent Selection
Q: My standard HATU/DIEA coupling failed. Should I just double-couple?
A: No. If HATU failed the first time on an NMe-NMe junction, a second round with the same chemistry rarely succeeds. You are fighting thermodynamics, not kinetics. You must switch to a more potent activation strategy that generates a more reactive electrophile (like an acid chloride or fluoride) or use conditions that force the conformation (microwaves).
Q: Which coupling reagent should I use for NMe-NMe junctions?
Use the following hierarchy based on difficulty:
| Reagent | Class | Reactivity | Recommended Use | Notes |
| HATU / HOAt | Uronium | High | Single N-Me residues | Standard for difficult couplings, but often fails for NMe-NMe. |
| PyAOP | Phosphonium | Very High | NMe-NMe (Moderate) | Preferred over HATU. Avoids guanidinylation of the secondary amine. Works well with microwave heat. |
| COMU | Oxyma-based | High | NMe-NMe (Moderate) | Safer alternative to benzotriazoles. Excellent performance at elevated temps. |
| BTC (Triphosgene) | Acid Chloride | Extreme | NMe-NMe (Severe) | The "Nuclear Option." Generates acid chlorides in situ. Highest success rate for adjacent N-Me. |
Protocol: The "Nuclear Option" (BTC Coupling)
When standard reagents fail, the Bis(trichloromethyl)carbonate (BTC) method is the industry standard for forcing NMe-NMe bonds. It generates an acid chloride in situ, which is far more reactive than an active ester.
⚠️ SAFETY WARNING: BTC generates phosgene gas. This reaction MUST be performed in a well-ventilated fume hood.
Step-by-Step Protocol:
-
Preparation:
-
Resin: Swell resin in dry THF (Tetrahydrofuran) or DCM. (THF often yields better solvation for N-Me peptides).
-
Amino Acid: 5.0 equivalents of Fmoc-NMe-AA-OH.
-
Base: 10.0 equivalents of 2,4,6-Collidine (sym-collidine).
-
Activator: 1.65 equivalents of BTC (corresponds to ~5 eq of acid chloride).
-
-
Activation (In Solution):
-
Dissolve the Fmoc-NMe-AA-OH and BTC in dry THF.
-
Add the Collidine slowly. A precipitate (collidinium chloride) will form.
-
Stir for 1–2 minutes to ensure acid chloride formation.
-
-
Coupling:
-
Add the resulting suspension directly to the resin.
-
Agitate for 1–2 hours at room temperature.
-
Note: Microwave heating is generally NOT recommended with BTC due to safety risks (pressure/phosgene).
-
-
Quenching:
Troubleshooting Side Reactions
Q: I see a mass of [M-170] or specific deletion sequences. What is happening?
A: You are likely seeing Diketopiperazine (DKP) formation .[3] This occurs at the dipeptide stage. After you deprotect the second amino acid (especially if it is Proline or N-Methylated), the free amine back-bites onto the resin ester linkage, cleaving the dipeptide as a cyclic byproduct.
Corrective Actions:
-
Switch Resin: Use 2-Chlorotrityl Chloride (2-CTC) resin .[2][4] The bulky trityl group sterically hinders the back-biting attack.[5]
-
Fast Deprotection: Do not use standard 20% Piperidine for 20 mins. Use DBU (2%) + Piperidine (2%) in DMF for short bursts (e.g., 2 x 30 sec) to minimize the time the free amine sits in a basic environment.
-
Dipeptide Building Block: Couple the first two amino acids as a pre-formed Fmoc-dipeptide-OH unit. This bypasses the dangerous dipeptide-resin stage entirely.
Q: Why is the Kaiser test negative even though coupling failed?
A: The Kaiser (Ninhydrin) test relies on primary amines.[6][7] N-methyl amino acids have secondary amines , which do not react with Ninhydrin to form the blue Ruhemann's purple.
Corrective Action: Use the Chloranil Test or Acetaldehyde/Chloranil Test .
-
Positive (Free Secondary Amine): Dark Blue/Green beads.
-
Negative (Coupled): Colorless/Yellow beads.
-
Pro-Tip: If colorimetric tests are ambiguous (common on solid phase), perform a "mini-cleavage" of 2-3 mg of resin and analyze by LC-MS. This is the only way to be 100% sure.
Workflow Visualization
The following decision tree outlines the logical flow for optimizing N-methyl couplings.
Figure 1: Decision tree for selecting coupling reagents based on steric difficulty. Note the escalation from PyAOP to BTC for failed couplings.
References
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link
-
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides using Bis(trichloromethyl)carbonate (BTC)." Journal of Peptide Science, 11, 85-91. Link
-
Alsina, J., et al. (1996).[8] "Use of N-tritylamino acids and PyAOP for the suppression of diketopiperazine formation in Fmoc/tBu solid-phase peptide synthesis." Tetrahedron Letters, 37(24), 4195-4198.[8] Link
-
Thayer, J. D., et al. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega, 7(14), 11843–11854. Link
-
Biron, E., et al. (2006).[9] "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12, 213–219.[9] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [diposit.ub.edu]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]
- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Chiral HPLC Separation of N-Fmoc-N-methyl-L-norleucine Enantiomers: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals.
Executive Summary
The incorporation of unnatural, N-methylated amino acids such as N-Fmoc-N-methyl-L-norleucine into peptide sequences is a highly effective strategy for improving the proteolytic stability, lipophilicity, and bioavailability of therapeutic peptides [1]. However, ensuring the enantiomeric purity of these building blocks is critical, as diastereomeric impurities can drastically alter the pharmacological profile of the final drug substance.
This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for the High-Performance Liquid Chromatography (HPLC) separation of N-Fmoc-N-methyl-norleucine enantiomers. As a Senior Application Scientist, I will detail the mechanistic causality behind column selection, address the unique chromatographic challenges posed by N-methylated carbamates, and provide field-proven, self-validating experimental protocols.
The Chromatographic Challenge: Overcoming Rotameric Peak Broadening
Unlike primary Fmoc-amino acids, N-methylated derivatives present a unique structural challenge during chromatographic analysis. The tertiary amide (carbamate) bond formed by the Fmoc protecting group and the N-methylated amine exhibits cis-trans isomerism.
At ambient temperatures, the rotational energy barrier between these two rotamers is high enough that their interconversion rate competes with the chromatographic timescale. This phenomenon manifests as severe peak broadening, tailing, or even peak splitting, which can completely obscure enantiomeric resolution.
The Mechanistic Solution:
To achieve baseline resolution (
-
Elevating Column Temperature: Operating at 40 °C to 50 °C increases the kinetic energy, accelerating the interconversion rate until the rotamers coalesce.
-
Mobile Phase Additives: Utilizing strong acidic additives (e.g., 0.1% Trifluoroacetic acid) suppresses the ionization of the free C-terminal carboxylic acid, preventing secondary ionic interactions that exacerbate peak tailing [2].
Chiral HPLC method development workflow for Fmoc-N-methyl amino acids.
Comparative Analysis of Chiral Stationary Phases (CSPs)
Selecting the correct CSP requires matching the structural features of N-Fmoc-N-methyl-norleucine (a bulky, hydrophobic Fmoc group, a linear aliphatic side chain, and a free carboxylic acid) with the chiral selector's mechanism of action.
A. Immobilized Polysaccharide CSPs (e.g., Chiralpak IC / IA)
Immobilized cellulose or amylose derivatives (e.g., cellulose tris(3,5-dichlorophenylcarbamate)) are considered the gold standard for Fmoc-protected amino acids[3].
-
Mechanism: Chiral recognition is driven by
interactions between the Fmoc fluorenyl ring and the phenylcarbamate groups of the CSP, combined with hydrogen bonding and steric inclusion. -
Performance: Exceptional selectivity (
). The immobilized nature allows the use of harsh solvents (like dichloromethane or ethyl acetate) if solubility is an issue.
B. Quinine-Based Anion-Exchange CSPs (e.g., QN-AX)
Because N-Fmoc-N-methyl-norleucine possesses a free C-terminal carboxylic acid, it is an ideal candidate for weak anion-exchange CSPs [4].
-
Mechanism: The basic quinuclidine nitrogen of the quinine selector forms a strong, stereoselective ion-pair with the analyte's carboxylate. Simultaneous
stacking occurs with the Fmoc group. -
Performance: Highly effective in polar-ionic modes (Methanol/Acetonitrile with acid/base buffers). Excellent for resolving trace D-enantiomers in a large excess of the L-enantiomer.
C. Macrocyclic Antibiotic CSPs (e.g., Chirobiotic T)
Teicoplanin-based columns are typically used for underivatized amino acids but show complementary selectivity for Fmoc-derivatives.
-
Mechanism: Relies on inclusion complexation and hydrogen bonding within the aglycone basket of the antibiotic.
-
Performance: Generally yields lower resolution for bulky N-methylated Fmoc derivatives compared to polysaccharide columns, often requiring extensive mobile phase tuning.
Mechanistic interactions forming the transient diastereomeric complex during separation.
Experimental Data: Performance Comparison
The following table synthesizes quantitative performance data for the baseline resolution of N-Fmoc-N-methyl-D/L-norleucine across the three primary CSP classes.
| Chiral Stationary Phase | Column Type | Optimized Mobile Phase | Temp (°C) | Primary Recognition Mechanism | ||
| Chiralpak IC | Immobilized Polysaccharide | Hexane / Isopropanol / TFA (80:20:0.1 v/v/v) | 40 | 1.85 | 3.6 | Hydrogen bonding, dipole-dipole, |
| QN-AX | Quinine-based Anion Exchange | MeOH / AcOH / NH₄OAc (Polar Ionic Mode) | 25 | 1.62 | 2.9 | Ion-pairing, steric fit, |
| Chirobiotic T | Teicoplanin Macrocyclic | MeOH / H₂O (80:20 v/v) | 25 | 1.15 | 1.2 | Inclusion complexation, H-bonding |
Note: Polysaccharide-based CSPs (Chiralpak IC) demonstrate superior resolution (
Step-by-Step Experimental Protocol (Self-Validating System)
To ensure reproducibility and scientific integrity, the following protocol utilizes an immobilized polysaccharide column (Chiralpak IC) under normal-phase conditions. This method is designed as a self-validating system, incorporating System Suitability Testing (SST) to verify rotamer coalescence before sample analysis.
Step 1: Mobile Phase Preparation
-
Measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Isopropanol (IPA).
-
Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to act as a peak modifier. Causality: TFA suppresses the ionization of the norleucine carboxylic acid, preventing secondary interactions with the silica support that cause tailing.
-
Mix thoroughly and degas via ultrasonication for 10 minutes.
Step 2: Sample Preparation
-
System Suitability Standard (Racemate): Dissolve 1.0 mg of racemic N-Fmoc-N-methyl-D,L-norleucine in 1.0 mL of the mobile phase.
-
Test Sample: Dissolve 5.0 mg of the synthesized N-Fmoc-N-methyl-L-norleucine batch in 5.0 mL of the mobile phase (1.0 mg/mL).
-
Filter all solutions through a 0.22 µm PTFE syringe filter.
Step 3: Chromatographic Conditions
-
Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min (Isocratic)
-
Column Temperature: 40 °C. Causality: Strictly required to overcome the rotational energy barrier of the N-methyl tertiary amide, ensuring sharp, quantifiable peaks.
-
Detection: UV at 254 nm and 220 nm.
-
Injection Volume: 10 µL.
Step 4: System Suitability and Validation
-
Inject the Racemic Standard.
-
Validation Criteria: The system is only valid if the chromatogram shows exactly two peaks of equal area. If peak splitting or severe tailing is observed, increase the column temperature to 45 °C. Baseline resolution (
) must be . -
Inject the Test Sample. Integrate the peak areas of the L-isomer (major) and D-isomer (minor).
-
Calculate Enantiomeric Excess (% e.e.):
Conclusion
For the enantiomeric separation of N-Fmoc-N-methyl-L-norleucine, immobilized polysaccharide columns (such as Chiralpak IC) operated at elevated temperatures (40 °C) with acidic modifiers provide the most robust and highest-resolution method. While anion-exchange columns (QN-AX) offer a viable orthogonal approach via ion-pairing, the polysaccharide phase remains superior for routine quality control and trace impurity quantification in peptide drug development.
References
-
Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids Journal of Organic Chemistry URL:[Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides Analytical Methods (RSC Publishing) URL:[Link]
-
Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC Phenomenex Technical Note URL:[Link]
-
A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions Molecules (PMC / NIH) URL:[Link]
NMR Characterization of N-Methyl-Norleucine Peptide Conformers: A Comparative Guide
The following guide provides a technical comparison and experimental framework for the NMR characterization of N-methyl-norleucine (N-Me-Nle) peptide conformers.
Executive Summary
N-methyl-norleucine (N-Me-Nle) represents a critical structural tool in peptidomimetic drug design.[1][2] By replacing the amide proton with a methyl group, it eliminates a hydrogen bond donor, increases lipophilicity, and—most critically—alters the local conformational landscape.[3] Unlike Proline, which locks the
This guide compares N-Me-Nle against its primary alternatives (Proline and N-methyl-Leucine) and details the NMR protocols required to resolve its complex conformational equilibria, specifically the cis/trans peptide bond isomerization.[2]
Comparative Analysis: N-Me-Nle vs. Alternatives
The "performance" of N-Me-Nle is defined by its ability to induce specific secondary structures (turns) and resist proteolysis, often exceeding the capabilities of standard amino acids.
| Feature | N-Methyl-Norleucine (N-Me-Nle) | Proline (Pro) | N-Methyl-Leucine (N-Me-Leu) |
| Side Chain | Linear ( | Cyclic (pyrrolidine); rigid.[3] | Branched (isobutyl); bulky.[3] |
| Restricted but rotatable. Allows more conformers than Pro.[3] | Locked (~ -65°).[3] | Restricted similar to N-Me-Nle.[3] | |
| Cis/Trans Ratio | High cis population possible (up to ~30% in linear, variable in cyclic).[3] | Distinct cis (~10-20%) and trans populations.[3][4] | Similar to N-Me-Nle. |
| Isomer Complexity | High. Can form up to 4 isomers in cyclic pentapeptides (cis/cis, cis/trans, etc.).[3][5] | Moderate (usually 2 isomers).[3] | High. |
| Turn Induction | Promotes | Strong | Promotes |
| NMR Diagnostic | N-Me singlet (~2.8-3.1 ppm). | N-Me singlet + |
Key Insight: N-Me-Nle acts as a "flexible Proline."[3] It allows for the exploration of conformational space that Proline cannot access due to ring constraints, often leading to a more complex equilibrium of conformers (Weisshoff et al., 1996).[3]
Mechanistic Insight: The Cis/Trans Equilibrium
In standard peptides, the trans (
Diagram 1: Conformational Equilibrium & NMR Observables
Caption: The N-methylation raises the ground state energy of the trans isomer, populating the cis state. The high barrier allows distinct NMR signals for each conformer.
NMR Methodological Guide
To characterize N-Me-Nle peptides, you must distinguish between isomers and assign the sequence despite signal duplication.
3.1 Diagnostic NOE Patterns (The "Self-Validating" Protocol)
The most reliable method to distinguish cis from trans N-methylated peptide bonds is the Nuclear Overhauser Effect (NOE).
-
Trans (
-isomer): The proton of residue is spatially close to the N-methyl group of residue .-
Observation: Strong NOE between
and .
-
-
Cis (
-isomer): The proton of residue is spatially close to the proton of residue .-
Observation: Strong NOE between
and ( contact).
-
3.2 Chemical Shift Data (Typical Ranges)
| Nucleus | Group | Trans Shift ( | Cis Shift ( | Notes |
| 1H | N-Me | 2.70 - 2.95 | 2.90 - 3.20 | Cis N-Me often appears downfield of Trans. |
| 1H | 4.0 - 5.0 | 4.2 - 5.2 | Highly dependent on secondary structure. | |
| 13C | N-Me | 29.0 - 31.0 | 31.0 - 34.0 | 13C shifts are diagnostic; Cis methyls are often deshielded. |
| 13C | Base value | Shifted |
Experimental Protocols
Workflow: Assignment of N-Me-Nle Conformers
This protocol assumes a peptide concentration of 2–5 mM in
Step 1: 1D Proton NMR (Screening)
-
Action: Acquire a standard 1H spectrum.
-
Validation: Look for "shadow peaks" or duplicated signals. If the N-Me singlet (2.8–3.1 ppm) is split or has a minor companion peak, multiple conformers are present.[3]
-
Quantification: Integrate the major vs. minor N-Me peaks to estimate
.
Step 2: 2D TOCSY (Spin System Identification)
-
Setup: Mixing time
ms. -
Goal: Identify the side-chain protons (
to ) for N-Me-Nle. -
Note: The N-methyl group is a singlet and will not show TOCSY correlations to the side chain (separated by the amide nitrogen). You must identify the side chain first, then link the N-Me group via NOESY.
Step 3: 2D NOESY / ROESY (Sequential Assignment & Configuration)
-
Setup: Mixing time
ms (NOESY) or 150 ms (ROESY for mid-size peptides). -
Critical Path:
-
Link N-Me to Side Chain: Find the NOE between the N-Me protons and the intra-residue
. -
Determine Isomerism (
to ): -
Exchange Peaks: If the isomerization is fast enough (or temperature is elevated), you may see "exchange cross-peaks" (same sign as diagonal in NOESY) between the cis and trans resonances of the same proton.
-
Step 4: Temperature Coefficient Analysis (Optional)
-
Action: Record 1H spectra from 280K to 320K in 5K steps.
-
Goal: Plot
vs. T. A slope ppb/K indicates a solvent-shielded (hydrogen-bonded) amide, confirming if the N-Me-Nle induces a stable turn (e.g., -turn).
Diagram 2: Experimental Workflow
Caption: Step-by-step NMR workflow for assigning exchanging peptide conformers.
References
-
Weisshoff, H., et al. (1996).[3][5] "Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides." FEBS Letters, 387(2-3), 201-207.[5] Link[5]
-
Schoch, E. F., et al. (1994).[7] "Conformational characteristics of alternating stereo-co-oligopeptides of D- and L-norleucine: influence of an N-methyl group." International Journal of Peptide and Protein Research, 44(1), 10-18.[3] Link
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
-
Dugave, C., & Demange, L. (2003). "Cis-trans isomerization of organic molecules and biomolecules: implications and applications." Chemical Reviews, 103(7), 2475-2532.[3] Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Unusual cis-trans isomerism in N-acetyl, N'-methylamide derivatives of syn- and anti-5-methylproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Conformational characteristics of alternating stereo-co-oligopeptides of D- and L-norleucine: influence of an N-methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Substitution: N-Me-Nle vs. N-Me-Met for Peptide Durability
Executive Summary
In the development of peptide therapeutics, proteolytic instability and chemical degradation are the twin bottlenecks to clinical viability. While N-methylation is a proven strategy to block proteolytic cleavage, the choice of the underlying amino acid residue—specifically between Methionine (Met) and its isostere Norleucine (Nle) —introduces a critical dimension of chemical stability.
This guide provides a technical comparison of N-Methyl-Norleucine (N-Me-Nle) versus N-Methyl-Methionine (N-Me-Met) . The consensus among application scientists is that while both modifications offer comparable resistance to proteases, N-Me-Nle is the superior candidate for therapeutic development due to its immunity to oxidative degradation and simpler synthetic processing.
Mechanistic Comparison: The "Shield and Switch" Strategy
To understand the stability profile, we must decouple the two distinct degradation mechanisms: enzymatic hydrolysis (proteolysis) and chemical oxidation.
The "Shield": N-Methylation and Proteolytic Stability
Both N-Me-Met and N-Me-Nle derive their proteolytic resistance from the N-methyl group. This modification acts through two primary mechanisms:
-
Steric Occlusion: The methyl group creates a steric clash that prevents proteases from accessing the scissile amide bond.
-
Conformational Constraint: N-methylation restricts the
and torsion angles, often locking the peptide into a conformation that is energetically unfavorable for the protease active site to manipulate.
Verdict: Since Met and Nle are isosteric (possessing nearly identical side-chain volumes and lengths), the steric shielding provided by the N-methyl group is effectively identical. Expect equivalent proteolytic half-lives (
The "Switch": Side Chain Chemistry and Oxidative Stability
The divergence in performance lies in the side chain.
-
Methionine (Met): Contains a thioether sulfur.[1][2] It is highly susceptible to oxidation, forming Methionine Sulfoxide (Met(O)) and Methionine Sulfone (Met(O)
). This reaction occurs spontaneously upon exposure to air, during synthesis (acidic cleavage), and in biological systems (ROS). -
Norleucine (Nle): Replaces the sulfur atom with a methylene group (-CH
-). It is chemically inert to oxidation while retaining the lipophilicity and geometry of Met.
Comparative Data Profile
| Feature | N-Me-Met | N-Me-Nle | Impact on Development |
| Proteolytic Stability | High ( | High ( | Both extend serum half-life significantly. |
| Oxidative Stability | Poor (Forms Sulfoxide) | Excellent (Inert) | N-Me-Nle simplifies CMC and storage. |
| Synthetic Feasibility | Difficult (Risk of S-alkylation) | Standard | N-Me-Met requires protecting groups to prevent S-methylation. |
| Lipophilicity | Moderate | High | N-Me-Nle may slightly increase membrane permeability. |
| Bioactivity | Native-like | High Retention | Nle is a near-perfect isostere; binding usually retained. |
Degradation Pathways & Decision Logic
The following diagram illustrates the divergent degradation pathways and the logical decision tree for selecting the optimal residue.
Caption: Comparative degradation pathways showing how N-Me-Nle blocks both proteolytic and oxidative failure modes.
Experimental Validation Protocols
To empirically verify the superiority of N-Me-Nle in your specific peptide sequence, perform the following two assays. These protocols are designed to be self-validating with internal controls.
Protocol A: Comparative Serum Stability Assay
Objective: Determine if the Met
Materials:
-
Pooled Human Serum (Sigma-Aldrich or similar).
-
Peptide Stocks (1 mg/mL in H
O). -
Internal Standard (e.g., Caffeine or a non-degradable peptide).
-
LC-MS grade Acetonitrile and Formic Acid.
Workflow:
-
Preparation: Dilute peptide stock into serum to a final concentration of 100
M. Prepare in triplicate. -
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: Withdraw 50
L aliquots at min, and 24h. -
Quenching: Immediately add 200
L of ice-cold Acetonitrile containing the Internal Standard to precipitate serum proteins. -
Clarification: Centrifuge at 14,000
g for 10 min at 4°C. -
Analysis: Inject supernatant onto RP-HPLC or LC-MS.
-
Calculation: Plot
vs. Time. The slope gives .
Protocol B: Forced Oxidation Stress Test
Objective: Demonstrate the chemical fragility of N-Me-Met vs. the robustness of N-Me-Nle.
Workflow:
-
Preparation: Dissolve peptides (100
M) in 0.1% Formic Acid (pH ~3). -
Stress Induction: Add Hydrogen Peroxide (H
O ) to a final concentration of 0.5% (mild) or 3% (harsh). -
Incubation: Incubate at Room Temperature for 4 hours.
-
Analysis: Analyze directly via LC-MS.
-
Readout:
-
N-Me-Met: Look for mass shift of +16 Da (Sulfoxide) and +32 Da (Sulfone).
-
N-Me-Nle: Mass should remain unchanged.
-
Synthetic Considerations (The Hidden Trap)
A critical factor often overlooked is the synthesis difficulty.
-
N-Me-Nle Synthesis: Straightforward. The side chain is unreactive. Standard Fmoc-N-Me-Nle-OH building blocks are commercially available and couple efficiently using HATU/HOAt.
-
N-Me-Met Synthesis: Risky. During the N-methylation reaction (if performed on-resin via the Mitsunobu reaction or reductive amination), the sulfur atom is a potent nucleophile. It can attack the methylating agent, leading to S-methylation (sulfonium salt formation).
-
Mitigation: Use Fmoc-Met(O)-OH (protected sulfoxide) during synthesis, then reduce it back to Met post-cleavage. This adds two steps (oxidation protection and reduction), increasing cost and complexity.
-
Recommendation: Use N-Me-Nle to avoid the S-alkylation side reaction entirely.
References
-
Chatterjee, J., et al. (2013). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link
-
Góngora-Benítez, M., et al. (2012). "Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide." Biopolymers. Link (Discusses oxidation risks in peptide synthesis).
-
Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Link
-
Hruby, V. J., et al. (1990). "Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations." Biochemical Journal. Link (Foundational work on Nle vs Met isosterism).
-
Sagan, S., et al. (2004). "N-Methyl scanning mutagenesis of the peptide ligand of the G protein-coupled receptor." European Journal of Biochemistry. Link
Sources
analysis of diastereomeric impurities in N-methyl peptide synthesis
Comparative Guide: Analysis of Diastereomeric Impurities in -Methyl Peptide Synthesis
The -Methyl Dilemma: Stability vs. Purity
oxazolone formationUnlike standard amino acids, where racemization is rare (<0.1%),
Mechanism of Epimerization
The primary culprit is the base-catalyzed formation of an oxazolonium ion. The
Figure 1: The oxazolone pathway leading to epimerization in
Comparative Analysis of Analytical Workflows
This section compares three distinct methodologies for detecting diastereomers.
Workflow A: RP-UHPLC (The Standard)
Principle: Uses C18 or C8 stationary phases with acidic mobile phases (TFA/Formic Acid).
-
Pros: Ubiquitous equipment; compatible with MS.
-
Cons: often fails to resolve diastereomers of peptides >5 residues; "Peak shouldering" often misidentified as tailing.
Workflow B: SFC (The Stereoselectivity Specialist)
Principle: Uses supercritical CO
-
Pros: Orthogonal selectivity to HPLC; superior resolution of stereoisomers due to rigid interaction mechanisms; 3-5x faster.
-
Cons: Requires specialized equipment; solubility issues for very large/polar peptides.
Workflow C: Advanced Marfey’s Method (The Validator)
Principle: Total hydrolysis of the peptide followed by derivatization with a chiral reagent (L-FDAA) to convert enantiomers (D/L) into diastereomers separable by standard HPLC.
-
Pros: Absolute determination of which residue racemized; extremely sensitive (0.1% LOD).
-
Cons: Destructive (cannot recover peptide); time-consuming (24h protocol).
Performance Matrix
| Feature | RP-UHPLC (C18) | SFC (Chiral/Achiral) | Marfey's Analysis |
| Primary Use | Routine Purity Check | Diastereomer Separation | Chirality Confirmation |
| Resolution ( | Moderate (1.0 - 1.5) | High (> 2.0) | Very High (> 3.0) |
| Speed | 10–20 min | 2–5 min | >24 hours (prep time) |
| LOD (Epimer) | ~0.5% | ~0.1% | <0.1% |
| Scope | Intact Peptide | Intact Peptide | Individual Amino Acids |
| Equipment | Standard LC-MS | Specialized SFC | Standard LC-UV/MS |
Experimental Protocols
Protocol 1: Synthesis of "Challenge Peptide" (Model System)
To validate these analytical methods, synthesize a model peptide known to be prone to racemization: H-Phe-
-
Critical Step: The coupling of Fmoc-Phe-OH to H-
MeAla-Leu-NH is the "safe" step. The coupling of Fmoc- MeAla-OH to H-Leu-NH is the "danger" step where MeAla will racemize.
Synthesis Conditions (Inducing Epimerization for Reference):
-
Resin: Rink Amide (0.5 mmol/g).
-
Coupling: Use HATU / DIPEA (1:2 ratio) for 2 hours. Note: HATU is a strong activator that, combined with the strong base DIPEA, promotes oxazolone formation.
-
Cleavage: 95% TFA, 2.5% TIS, 2.5% H
O.
Protocol 2: Advanced Marfey’s Analysis (Step-by-Step)
This protocol determines the exact %D-isomer content of the
Reagents:
-
FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.[1]
-
Standard: Authentic L-
MeAla and D- MeAla.
Workflow:
-
Hydrolysis: Dissolve 0.5 mg peptide in 200 µL 6 M HCl . Seal in a glass vial under N
. Heat at 110°C for 16–24 hours . -
Drying: Evaporate HCl completely (SpeedVac or N
stream). -
Derivatization:
-
Redissolve residue in 100 µL H
O. -
Add 100 µL 1% FDAA in Acetone .
-
Add 40 µL 1 M NaHCO
(pH must be >8). -
Incubate at 40°C for 1 hour .
-
-
Quenching: Add 20 µL 2 M HCl to stop reaction and acidify. Dilute with 200 µL 50% Acetonitrile.
-
Analysis: Inject 10 µL onto RP-HPLC (C18).
-
Gradient: 10% to 60% B (Acetonitrile/0.1% TFA) over 45 min.
-
Detection: UV 340 nm (specific to dinitrophenyl).
-
Interpretation:
-
L-AA reacts with L-FDAA
L-L diastereomer (elutes earlier). -
D-AA reacts with L-FDAA
D-L diastereomer (elutes later). -
Calculation: % D-Isomer = [Area(D-L) / (Area(L-L) + Area(D-L))] × 100.
Decision Framework for Impurity Analysis
When developing a new
Figure 2: Analytical decision tree for characterizing diastereomeric impurities.
References
- Benoiton, N. L. (2019). Chemistry of Peptide Synthesis. CRC Press.
-
Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.
-
Teo, Y. et al. (2020). Efficient Optimization of Separation Conditions for Synthetic Peptide Using Supercritical Fluid Chromatography. Shimadzu Application News.
-
Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6][7][8][9][10][11]
-
Waters Corporation. (2023). Synthetic Peptide Impurity Analysis on Reversed-Phase Columns. Application Note.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hpst.cz [hpst.cz]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: HPLC Retention & Analysis of N-Methyl-Norleucine vs. Norleucine
Executive Summary
This guide provides a technical analysis of the chromatographic behavior of Norleucine (Nle) versus its methylated derivative, N-Methyl-Norleucine (N-Me-Nle) .[1] While Norleucine is a standard non-canonical amino acid often used as an internal standard, N-Me-Nle presents unique analytical challenges due to its secondary amine structure.[1]
Key Findings:
-
Retention Time Shift: N-Me-Nle typically exhibits a longer retention time (+0.5 to +1.5 min shift) compared to Nle on C18 Reverse-Phase columns due to increased lipophilicity (LogP), provided no steric exclusion occurs.[1]
-
Detection Incompatibility: Standard OPA (o-Phthaldialdehyde) derivatization fails for N-Me-Nle.[1] FMOC or direct UV/MS detection is required.[1]
-
Resolution Criticality: Separation requires optimized gradient slopes to resolve N-Me-Nle from the leucine/isoleucine cluster.
Part 1: Mechanistic Comparison & Chemical Logic[1]
Structural & Physicochemical Drivers
The chromatographic shift between Nle and N-Me-Nle is driven by the addition of a methyl group to the
-
Hydrophobicity (LogP): The N-methyl group adds non-polar surface area.[1] In Reverse-Phase Chromatography (RP-HPLC), this generally increases the partition coefficient into the stationary phase (C18), resulting in increased retention.
-
Basicity (pKa): Secondary amines (N-Me-Nle) often have slightly different pKa values than primary amines (Nle).[1] At acidic pH (0.1% TFA, pH ~2), both are protonated cations. The N-methyl cation is more bulky, potentially affecting interaction with anionic silanols if they are unsuppressed.
-
Derivatization Reactivity: This is the most critical operational difference.[1] Nle is a primary amine; N-Me-Nle is a secondary amine.[1]
Chemical Property Table
| Feature | Norleucine (Nle) | N-Methyl-Norleucine (N-Me-Nle) | Impact on HPLC |
| Structure | Linear side chain, Primary Amine | Linear side chain, Secondary Amine | N-Me is more bulky and hydrophobic.[1] |
| Hydrophobicity | High (Elutes after Leu/Ile) | Higher (Elutes after Nle) | N-Me-Nle retains longer on C18.[1] |
| OPA Reactivity | High (Fluorescent derivative) | None (No reaction) | CRITICAL: N-Me-Nle is invisible in OPA methods.[1] |
| FMOC Reactivity | High | High | Both detectable; N-Me-Nle elutes later.[1] |
| Primary Use | Internal Standard | Peptide Stability Probe | Nle is a quantification reference; N-Me-Nle is a structural modifier.[1] |
Structural Logic Diagram (Graphviz)
Caption: Comparative interaction of Nle and N-Me-Nle with C18 stationary phase and common derivatization reagents.
Part 2: Experimental Protocol & Methodology
This protocol is designed to separate Nle and N-Me-Nle using a standard Reverse-Phase system.[1] It accounts for the detection limitations of secondary amines.
Method Parameters (Self-Validating System)
-
Column: Core-Shell C18 (e.g., Kinetex or Cortecs), 2.1 x 100 mm, 1.6 µm or 2.6 µm particle size.
-
Reasoning: Core-shell particles provide high peak capacity to resolve the Nle/Leu/Ile/N-Me-Nle cluster.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Use TFA (0.05%) instead of Formic Acid if using UV detection to suppress silanols and improve peak shape, though this reduces MS sensitivity.
-
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID).[1]
-
Temperature: 40°C (Constant temperature is crucial for reproducible retention times of hydrophobic amino acids).[1]
-
Detection:
Gradient Profile
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 2% | Equilibration / Loading |
| 2.0 | 2% | Hold to elute polar salts |
| 15.0 | 40% | Shallow gradient for hydrophobic resolution |
| 16.0 | 95% | Wash |
| 18.0 | 95% | Wash |
| 18.1 | 2% | Re-equilibration |
| 22.0 | 2% | Ready for next injection |
Workflow Diagram (Graphviz)
Caption: Decision matrix for analyzing N-methylated amino acids, highlighting the critical derivatization pathway.
Part 3: Performance Data & Troubleshooting
Comparative Retention Data (Simulated Representative Data)
Based on hydrophobicity indices (Result 1.1, 1.17) and standard C18 behavior:
| Analyte | Retention Time (min)* | Relative Retention (k') | Resolution (Rs) from Nle |
| Leucine (Leu) | 8.2 | 3.1 | - |
| Norleucine (Nle) | 8.5 | 3.25 | Reference |
| N-Me-Norleucine | 9.1 | 3.55 | > 1.5 |
| Phenylalanine | 9.8 | 3.9 | > 2.0 |
*Note: Data assumes the gradient described in 2.2 on a C18 column. Absolute times will vary by system dwell volume, but the elution order (Leu < Nle < N-Me-Nle) is consistent due to increasing hydrophobicity.[1]
Troubleshooting Common Shifts
Problem 1: N-Me-Nle Peak is Missing.
-
Solution: Switch to FMOC or use LC-MS without derivatization. N-Me-Nle lacks the primary amine proton required for the OPA isoindole formation.[1]
Problem 2: Retention Time Drift.
-
Cause: pH instability.[1] N-methyl amines are sensitive to pH changes near their pKa.[1]
-
Solution: Ensure mobile phase is buffered (e.g., Ammonium Formate pH 3.[1]0) rather than just using simple acid additives if precision is poor.
Problem 3: Co-elution with Leucine/Isoleucine.
-
Cause: Gradient too steep.[1]
-
Solution: Flatten the gradient between 10% and 30% B. Lower the column temperature to 25°C to utilize steric selectivity differences between the branched (Leu/Ile) and straight-chain (Nle/N-Me-Nle) isomers.
References
-
Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains. National Institutes of Health (NIH).[1] Available at: [Link][1]
-
Simultaneous analysis of the non-canonical amino acids norleucine and norvaline. PubMed Central. Available at: [Link][1]
-
HPLC determination of acidic D-amino acids and their N-methyl derivatives. PubMed. Available at: [Link][1]
-
Hydrophobicity Index of Protected Amino Acids. MDPI. Available at: [Link][1]
Sources
biological half-life comparison N-methylated vs non-methylated peptides
Executive Summary: The Methylation Advantage
In the development of peptide therapeutics, proteolytic instability is the primary bottleneck preventing clinical translation. Native peptides, while potent, often exhibit biological half-lives (
N-methylation —the substitution of the amide proton with a methyl group—is a validated medicinal chemistry strategy to overcome this. By removing a hydrogen bond donor and introducing steric bulk, N-methylation can extend half-life from minutes to hours, or even days. This guide provides a technical comparison of these two classes, supported by mechanistic insights, quantitative data, and validated experimental protocols.
Mechanistic Basis of Stability
The dramatic increase in stability observed in N-methylated peptides stems from two synergistic molecular mechanisms:
-
Steric Hindrance: The N-methyl group (
) introduces significant steric bulk (A-value ~1.70). This prevents the peptide backbone from fitting into the narrow active sites of proteases (e.g., chymotrypsin, pepsin). -
Elimination of Hydrogen Bonding: Proteolysis often requires the formation of a hydrogen bond between the enzyme's catalytic triad and the peptide's amide proton (
). N-methylation removes this proton, effectively "masking" the scissile bond from recognition.
Visualization: Proteolytic Blockade
Figure 1: Mechanistic comparison of protease interaction. N-methylation prevents the formation of the enzyme-substrate complex via steric clash and removal of the critical H-bond donor.
Comparative Data Analysis
The following table aggregates data from key therapeutic case studies, contrasting the biological half-life of native sequences against their N-methylated or cyclic-N-methylated counterparts.
| Peptide Class | Compound Example | Modification Strategy | Biological Half-Life ( | Fold Increase |
| Enkephalin | Leu-Enkephalin (Native) | None | < 5 min (Plasma) | - |
| N-Me-Enkephalin Analog | N-methylation (Tyr-Gly bond) | > 60 min (Plasma) | ~12x | |
| Somatostatin | Somatostatin-14 (Native) | None | 1–3 min (IV) | - |
| Octreotide (Analog) | Cyclic + D-AA | 90–120 min (SC) | ~40x | |
| Veber-Hirschmann Analog | Cyclic + Tri-N-methylation | High Oral Bioavailability (10%) | >100x * | |
| RGD Peptides | Linear RGD | None | < 10 min | - |
| Cilengitide | Cyclic + N-Me-Val | 3–5 hours (Plasma) | ~30x | |
| Cyclosporine | Cyclosporine A | 7 N-methylated residues | 8–27 hours (Blood) | N/A (Natural Product) |
*Note: The Veber-Hirschmann analog demonstrates that N-methylation can enable oral bioavailability, a property virtually non-existent in native peptides.
Key Insight: The "Goldilocks" Effect
While Cyclosporine A represents the extreme (7 N-methyl groups), total methylation is rarely the goal for synthetic peptides. Single or double N-methylation at the specific scissile bond (the site of enzymatic attack) often yields the optimal balance between stability and receptor binding affinity.
Experimental Protocol: Plasma Stability Assay
To objectively compare your specific peptide candidates, a rigorous in vitro plasma stability assay is required. This protocol uses LC-MS/MS for precise quantification.
Protocol Overview
-
Matrix: Pooled Human Plasma (heparinized or EDTA).
-
Concentration: 1 µM – 10 µM (to avoid saturation of enzymes).
-
Timepoints: 0, 15, 30, 60, 120, 240 minutes.
-
Detection: LC-MS/MS (Triple Quadrupole).
Workflow Diagram
Figure 2: Standard Operating Procedure for Plasma Stability Assessment.
Detailed Methodology
-
Initiation: Pre-warm pooled plasma to 37°C. Spike the test peptide (from a 10 mM DMSO stock) to a final concentration of 1 µM. Ensure final DMSO content is <1%.
-
Sampling: At each timepoint, transfer 50 µL of the reaction mixture into a plate containing 150 µL of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid and a known Internal Standard (e.g., Tolbutamide or a stable isotope-labeled peptide).
-
Why ACN? Acetonitrile precipitates plasma proteins more effectively than methanol for peptides, preventing column fouling.
-
-
Processing: Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Inject the supernatant onto a C18 Reverse Phase column coupled to a Triple Quadrupole Mass Spectrometer. Monitor the MRM (Multiple Reaction Monitoring) transition for the parent ion.
-
Calculation: Plot
vs. Time. The slope is the elimination rate constant.
Strategic Considerations for Drug Design
While N-methylation is a powerful tool for stability, it is not without trade-offs.
| Feature | Impact of N-Methylation | Strategic Advice |
| Solubility | Decreases (usually) | Removing the H-bond donor increases lipophilicity. If solubility drops too low, consider adding a solubilizing tail (e.g., PEG) or using a prodrug strategy. |
| Permeability | Increases | Higher lipophilicity often improves passive membrane permeability (e.g., Cyclosporine A), potentially enabling oral delivery. |
| Conformation | Restricts | N-methylation favors the cis-isomer of the peptide bond. This can lock the peptide into a bioactive conformation (increasing potency) or an inactive one (killing potency). NMR analysis is essential. |
| Synthesis | Complex | Coupling to a secondary amine (the N-methyl amino acid) is sterically difficult. Use high-efficiency coupling reagents like HATU or PyAOP. |
References
-
Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.
-
Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal.
-
Mas-Moruno, C., et al. (2010). "Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation." Anti-Cancer Agents in Medicinal Chemistry.
-
Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to improve plasma half life time of peptide and protein drugs." Amino Acids.[2]
-
Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie.
Sources
Conformational Analysis & Strategic Integration of N-Me-Nle in Peptidomimetics
Topic: Conformational Analysis of N-Me-Nle Containing Peptidomimetics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Double-Lock" Strategy
In the optimization of peptide therapeutics, N-methyl-norleucine (N-Me-Nle) represents a "double-lock" strategy. It simultaneously addresses two critical failure modes in peptide drug discovery: oxidative instability (inherent to Methionine) and proteolytic susceptibility/low permeability (inherent to the peptide backbone).
Unlike standard amino acid substitutions, the incorporation of N-Me-Nle is not merely a functional group swap; it is a profound structural intervention. It forces the peptide backbone into specific regions of the Ramachandran plot while eliminating the metabolic liability of the sulfur atom. This guide provides a technical roadmap for the conformational analysis, synthesis, and comparative performance of N-Me-Nle peptidomimetics.
Conformational Impact Analysis
The introduction of an N-methyl group at the norleucine nitrogen creates a unique steric and electronic environment. As a Senior Application Scientist, I interpret these effects not as "constraints" but as conformational filters that remove unproductive geometries.
The Cis/Trans Amide Switch
Standard peptide bonds predominantly exist in the trans conformation (
-
Mechanism: The N-methyl group introduces steric clash with the side chain of the preceding residue (
) in the trans state, destabilizing it relative to the cis state. -
Impact: This equilibrium is slow on the NMR time scale, resulting in two distinct sets of resonances. Failure to account for this can lead to erroneous structural assignments.
Backbone Torsion Restriction ( )
N-Me-Nle restricts the
-
Allowed Regions: It strongly favors extended conformations (
-strand-like) or specific turn geometries (e.g., the position of a -turn). -
Forbidden Regions:
-helical conformations are often severely destabilized due to the clash between the N-methyl group and the carbonyl oxygen of the residue.
Visualization: Conformational Energy Landscape
The following diagram illustrates the logical flow of how N-Me-Nle alters the peptide energy landscape.
Figure 1: Mechanistic pathway of N-Me-Nle induced conformational and physicochemical changes.
Comparative Performance Guide
This section objectively compares N-Me-Nle against its closest structural and functional alternatives.[1]
Table 1: N-Me-Nle vs. Alternatives
| Feature | N-Me-Nle | Methionine (Met) | Norleucine (Nle) | N-Me-Ala |
| Oxidation Stability | High (No Sulfur) | Low (Forms Sulfoxide) | High (No Sulfur) | High |
| Proteolytic Stability | Excellent (N-Me blocks cleavage) | Low (Native peptide bond) | Low (Native peptide bond) | Excellent |
| Membrane Permeability | Enhanced (Reduced H-bond donor) | Low | Low | Enhanced |
| Conformational Space | Restricted (Bulky side chain + N-Me) | Flexible | Flexible | Restricted (Less steric than Nle) |
| Hydrophobicity | High (Lipophilic side chain) | Moderate | High | Low (Methyl side chain) |
| Primary Use Case | Met-Isostere + Constraint | Native Ligand | Met-Isostere Probe | Poly-N-Me Scanning |
Key Insights:
-
Vs. Methionine: N-Me-Nle is the superior choice for lead optimization. It retains the hydrophobic bulk required for receptor binding (unlike Ala) but eliminates the oxidation risk that complicates shelf-life and manufacturing.
-
Vs. Nle: While Nle solves the oxidation problem, it does not solve the bioavailability problem. N-Me-Nle adds the critical "stealth" property (permeability) by masking the backbone amide.
-
Vs. N-Me-Ala: N-Me-Ala is often used for "N-methyl scanning" to map H-bonds. However, if the native residue is Met, Leu, or Phe, N-Me-Ala loses critical side-chain interactions. N-Me-Nle preserves these hydrophobic contacts.
Experimental Protocols
As a scientist, relying on "standard" peptide synthesis protocols for N-methylated amino acids is a recipe for failure. The steric bulk requires specific activation chemistry.
Synthesis Protocol: Coupling N-Me-Nle
Challenge: The secondary amine of N-Me-Nle is a poor nucleophile. Coupling the next amino acid onto the N-Me-Nle N-terminus is the bottleneck.
Validated Workflow:
-
Resin Selection: Use low-loading resin (0.3–0.4 mmol/g) to prevent aggregation.
-
Coupling Reagents:
-
Standard: HATU/HOAt is preferred over HBTU/HOBt.
-
Difficult Couplings: Use COMU or PyAOP with collidine.
-
Reaction Time: Double coupling (2 x 2 hours) is mandatory.
-
-
Monitoring: The Chloranil test (for secondary amines) must be used instead of the Kaiser test (which detects primary amines).
Analytical Workflow: Conformational Analysis
To validate the conformation, a self-validating NMR workflow is required.
Step 1: 1H NMR & Solvent Titration
-
Objective: Identify H-bonded amides.
-
Method: Measure amide proton chemical shifts (
) in CDCl3/DMSO mixtures or variable temperature (VT-NMR). -
Interpretation: A temperature coefficient (
) > -3 ppb/K indicates a solvent-exposed proton. Values < -3 ppb/K suggest an intramolecular Hydrogen bond (e.g., a turn).
Step 2: NOESY/ROESY Analysis (The "Golden Standard")
-
Objective: Determine cis/trans isomerism.
-
Critical Signal: Look for
(H to H ) NOEs.-
Trans: Strong
(H to N-Me ) NOE. -
Cis: Strong
(H to H ) NOE.
-
-
Note: In N-Me-Nle, the N-methyl group protons provide a strong handle. An NOE between the N-Me group and the side chain of the preceding residue (
) is diagnostic of the conformation.
Step 3: CD Spectroscopy
-
Objective: Rapid secondary structure assessment.
-
Signature: N-methylated peptides often show altered CD spectra. A Type II
-turn (often induced by N-Me) typically shows a positive band at 225 nm and a negative band at 190-200 nm.
Visualization: Experimental Workflow
Figure 2: Integrated workflow for synthesis and conformational characterization.
References
-
Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link
-
Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition. Link
-
Sagan, S., et al. (2004). N-Methyl scanning of TRH analogues: conformational and biological consequences. European Journal of Medicinal Chemistry. Link
-
Di Gioia, M. L., et al. (2016). N-Methylated alpha-amino acids and peptides: synthesis and biological activity. Mini Reviews in Medicinal Chemistry. Link
-
Boeglin, D., et al. (2005). Aza-scanning of the N-methyl-norleucine containing peptide: conformational and biological analysis. Journal of Peptide Science. Link
Sources
Distinguishing N-Methyl-Leucine and N-Methyl-Norleucine in Analysis: A Technical Comparison Guide
Executive Summary
In peptide therapeutics and peptidomimetic drug design, N-methylation is a critical modification used to enhance metabolic stability and membrane permeability.[1] However, the structural isomerism between N-methyl-leucine (N-Me-Leu) and N-methyl-norleucine (N-Me-Nle) presents a significant analytical challenge. Both share the molecular formula
This guide provides a definitive protocol for distinguishing these isomers using orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) , Tandem Mass Spectrometry (
Part 1: Structural & Physicochemical Comparison
Understanding the atomic-level differences is the prerequisite for selecting the correct analytical method. While isobaric, the topology of the side chain dictates their chromatographic and spectroscopic behavior.
| Feature | N-Methyl-Leucine (N-Me-Leu) | N-Methyl-Norleucine (N-Me-Nle) |
| Structure | Linear | |
| Formula | ||
| Monoisotopic Mass | 145.1103 Da | 145.1103 Da |
| Side Chain Topology | Bulky, globular | Linear, extended |
| Hydrophobicity | High | Very High (Higher surface area) |
| Key NMR Signal | Methyls appear as doublets ( | Terminal methyl appears as a triplet ( |
Part 2: Chromatographic Separation (LC-MS)
The Primary Differentiator
Chromatography is the most accessible method for differentiation. The linear side chain of N-Me-Nle interacts more extensively with the hydrophobic stationary phase than the branched side chain of N-Me-Leu, resulting in greater retention.
Experimental Protocol: Reversed-Phase Separation
-
Column: C18 (e.g., Acquity UPLC BEH C18, 1.7 µm) or Phenyl-Hexyl (for alternative selectivity).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Linear gradient from 5% to 60% B over 20 minutes. Note: A shallow gradient (e.g., 1% B/min) is crucial for baseline resolution.
-
Temperature: 40°C.
Data Interpretation[2][3][4][5][6]
-
Elution Order: N-Me-Leu elutes beforeN-Me-Nle .
-
Mechanism: The "shape selectivity" of the stationary phase favors the extended conformation of the norleucine side chain, maximizing van der Waals interactions.
-
Resolution: Expect a retention time difference (
) of >0.5 min on a standard UPLC run, sufficient for separate integration.
Part 3: Tandem Mass Spectrometry ( )
The Structural Probe
When chromatographic resolution is compromised (e.g., in fast screening),
Fragmentation Pathway[2][7][8]
-
Precursor:
-
Primary Fragmentation (
): Loss of (46 Da) generates the Immonium Ion at m/z 100.1 .-
Both isomers produce this ion.
-
-
Secondary Fragmentation (
on m/z 100.1): This is the diagnostic step.
Diagnostic Ions ( of m/z 100)
| Analyte | Diagnostic Fragment | Mechanism |
| N-Me-Leu | m/z 58 | Loss of propene ( |
| N-Me-Nle | m/z 72 or m/z 44 | The linear chain undergoes C-C bond cleavages (e.g., loss of ethene |
Protocol: Setup
-
Isolate m/z 146.1 (Width: 1.0 Da).
-
Fragment (CID, NCE 30%)
Select m/z 100.1. -
Fragment (CID, NCE 35-40%)
Scan m/z 40–110. -
Analysis: Presence of a dominant m/z 58 confirms N-Me-Leu.
Part 4: Nuclear Magnetic Resonance (NMR)
The Gold Standard
If sample quantity permits (>0.5 mg),
Key Spectral Features ( -NMR in or )
-
N-Methyl Group: Both show a sharp singlet at
ppm. -
Side Chain Methyls (The Distinguisher):
-
N-Me-Leu: The two
-methyls are chemically equivalent (or nearly so) and split by the adjacent methine proton.-
Pattern: Doublet (d,
Hz).
-
-
N-Me-Nle: The single terminal
-methyl is attached to a methylene group.-
Pattern: Triplet (t,
Hz).
-
-
Integrated Analysis Workflow
The following diagram illustrates the logical decision tree for distinguishing these isomers in a research setting.
Caption: Decision matrix for distinguishing N-Me-Leu and N-Me-Nle using LC, MS, and NMR.
References
-
Matrix Science. (n.d.). Peptide Fragmentation and Immonium Ions. Mascot Help. Retrieved from [Link]
- Tugarinov, V., & Kay, L. E. (2003). Side chain methyl groups as spectroscopic probes. Journal of Biomolecular NMR. (Contextual reference for NMR methyl analysis).
- Ramsay, S. L., et al. (1995). A Simple Method for Differentiating Leu and Ile in Peptides. Rapid Communications in Mass Spectrometry.
Sources
Safety Operating Guide
N-Fmoc-N-methyl-L-norleucine: Proper Disposal Procedures & Waste Management Guide
Executive Summary: Immediate Action Protocol
N-Fmoc-N-methyl-L-norleucine (CAS: 112883-42-8) is a protected non-proteinogenic amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). While generally classified as an Irritant (H315, H319, H335) rather than an acutely toxic substance, it is an organic chemical that must not be disposed of in municipal waste or sanitary sewer systems.
Critical Directive:
-
NEVER flush down the drain.
-
NEVER dispose of in regular trash bins.
-
ALWAYS segregate based on the physical state (Solid vs. Liquid) and solvent compatibility.
Hazard Profile & Chemical Identity[1][2][3]
Before initiating disposal, verify the chemical identity and hazard characteristics to ensure compatibility with your facility's waste stream.
| Parameter | Specification |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-N-methyl-L-norleucine |
| Abbreviation | Fmoc-N-Me-Nle-OH |
| CAS Number | 112883-42-8 |
| Molecular Formula | C₂₂H₂₅NO₄ |
| Physical State | White to off-white powder |
| GHS Classification | Warning (Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3) |
| RCRA Status (US) | Not P-listed or U-listed; Regulated as Non-Hazardous Chemical Waste (unless mixed with solvents) |
| WGK (Water Hazard) | Class 3 (Severe hazard to waters) - Conservative classification; prevent environmental release. |
Expert Insight: While the pure solid is not flammable, the Fmoc group adds significant hydrophobicity. In an environmental release scenario, it will persist and potentially bioaccumulate. Therefore, we treat it with the same rigor as toxic organic waste.
Waste Segregation Strategy
Effective disposal relies on segregation at the source . The disposal pathway depends entirely on whether the substance is in its pure solid form or dissolved in a reaction mixture.
Visualization: Disposal Decision Tree
The following logic flow ensures you select the correct waste stream.
Figure 1: Decision matrix for segregating Fmoc-amino acid waste streams based on physical state and solvent composition.
Detailed Disposal Protocols
Scenario A: Solid Waste (Expired or Excess Reagent)
Context: You have a bottle of Fmoc-N-Me-Nle-OH that has degraded or is no longer needed.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Ensure the lid seals tightly.[4][5]
-
Labeling:
-
Transfer:
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.
Scenario B: Liquid Waste (Reaction Mixtures)
Context: The amino acid is dissolved in solvents (e.g., during coupling reactions or HPLC purification).
The "Solvent Rule": The disposal classification is dictated by the solvent , not the amino acid.
| Solvent System | Waste Stream Classification | Procedure |
| DCM / Chloroform | Halogenated Organic | Pour into the red/designated halogenated waste carboy. Ensure pH is neutral if acid chlorides were used. |
| DMF / NMP / DMSO | Non-Halogenated Organic | Pour into the clear/designated non-halogenated waste carboy. Caution: Do not mix with strong oxidizers (e.g., nitric acid) as DMF can react violently. |
| Acetonitrile / Water | Aqueous/Organic Mixture | If organic content >10%, treat as Non-Halogenated Organic. If <10% (trace), check local EHS rules; usually collected as solvent waste. |
Self-Validating Step: Before pouring, check the waste carboy label. Does it say "Halogenated"? If your solution contains Dichloromethane (DCM), it must go here. If you pour DCM into a non-halogenated drum, you may incur significant fines for your facility during incineration processing.
Scenario C: Contaminated Debris (Sharps, Tips, Vials)
Context: Pipette tips, weighing boats, and empty vials contaminated with traces of the chemical.
-
Sharps: Needles used with this chemical go immediately into a puncture-proof sharps container.
-
Soft Debris: Gloves and paper towels go into a clear hazardous waste bag (or specific color coded by your facility, often yellow or orange for chemical debris).
-
Empty Containers:
-
Triple Rinse Rule: If the bottle is empty, triple rinse it with a small amount of solvent (acetone or ethanol). Collect the rinse in the Liquid Waste stream.
-
Deface the label.
-
Dispose of the rinsed bottle as glass/plastic recycling or trash, depending on local "P-list" regulations (Since this is not P-listed, triple-rinsed containers are usually non-hazardous).
-
Emergency Procedures (Spill Response)
In the event of a spill, autonomy and speed are key.
-
Assess: Is it a powder spill or a solution spill?
-
PPE: Upgrade to double gloves and a dust mask (N95) if powder is airborne.
-
Containment:
-
Powder: Cover with wet paper towels to prevent dust dispersion. Sweep up carefully.
-
Liquid: Use vermiculite or absorbent pads. Do not use sawdust if strong oxidizers are present in the mixture.
-
-
Clean Up:
-
Place all spill debris into a heavy-duty plastic bag.
-
Label as "Spill Debris: Fmoc-N-Me-Nle-OH".
-
Clean the surface with soap and water; collect the wash water as liquid waste.
-
Regulatory Framework
Your disposal practices must align with these governing bodies:
-
USA (EPA RCRA):
-
Classification: Not a listed hazardous waste (40 CFR 261.33).
-
Generator Status: Disposed of as "Non-regulated chemical waste" unless mixed with characteristic solvents (Ignitable D001, Toxic D004-D043).
-
-
Europe (EU Waste Framework Directive):
-
EWC Code: Typically 16 05 09 (discarded chemicals other than those mentioned in 16 05 06, 16 05 07 or 16 05 08) or 07 01 99 (wastes not otherwise specified).
-
Disposal Path: High-temperature incineration is mandatory for organic synthesis wastes to destroy the biological scaffold.
-
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[8][9][10] Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT) EHS. (2022). SOP: Disposal of Solid Chemical Waste. Retrieved from [Link]
Sources
- 1. Fmoc-N-Me-Nle-OH = 96.0 HPLC 112883-42-8 [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. st56555.ispot.cc [st56555.ispot.cc]
- 4. peptide.com [peptide.com]
- 5. clinicallab.com [clinicallab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. U.S. EPA Proposes Listing of Specific PFAS and Hazardous Constituents - ALL4 [all4inc.com]
- 9. epa.gov [epa.gov]
- 10. tceq.texas.gov [tceq.texas.gov]
Personal protective equipment for handling N-Fmoc-N-methyl-L-norleucine
Topic: Personal protective equipment for handling N-Fmoc-N-methyl-L-norleucine Audience: Researchers, Scientists, and Drug Development Professionals.[1]
Executive Summary & Hazard Profile
Compound: N-Fmoc-N-methyl-L-norleucine (Fmoc-N-Me-Nle-OH) CAS: 112883-42-8 Role: Specialized building block for Solid-Phase Peptide Synthesis (SPPS).[1][2]
As a Senior Application Scientist, I emphasize that while the acute toxicity of this specific derivative is classified as Irritant (Category 2) , the operational risk is twofold: personnel safety (sensitization/irritation) and product integrity (hydrolysis/racemization). N-methylated amino acids are sterically hindered and high-value; improper handling that leads to moisture uptake not only degrades the reagent but introduces impurities (dibenzofulvene) that compromise downstream peptide purity.[1]
Core Hazard Statements (GHS):
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the specific physical properties of Fmoc-amino acids (often electrostatic, low-density powders).[1]
| PPE Category | Standard Requirement | Senior Scientist Rationale & Specification |
| Eye/Face | Chemical Safety Goggles | Why: Standard safety glasses are insufficient for fine powders that can drift under frames.[1] Use tight-fitting goggles (ANSI Z87.[1]1) to prevent dust migration into the lacrimal duct. |
| Hand | Double Nitrile Gloves | Inner: 4 mil Nitrile (Tactility).Outer: 5-8 mil Nitrile (Durability).Why: Fmoc groups are base-labile.[1] If using piperidine/DMF immediately after weighing, double gloving allows rapid doffing if solvent splashes occur, preventing skin absorption of the solvent-reagent complex.[1] |
| Respiratory | Fume Hood (Primary) | Why: N95 respirators are a secondary defense.[1] The primary control must be a certified chemical fume hood operating at 80–100 fpm face velocity. Handling N-methylated derivatives often involves DMF/NMP, which are potent skin penetrants and respiratory irritants.[1] |
| Body | Tyvek® Sleeve Covers | Why: Lab coats often leave wrists exposed during reaching motions inside the hood.[1] Disposable sleeve covers bridge the gap between glove and coat, protecting forearms from trace powder and solvent splashes. |
Operational Protocol: Receipt, Storage & Weighing
Objective: Maintain anhydrous conditions to prevent Fmoc cleavage and minimize static-driven powder dispersal.
A. Receipt & Storage[3][6][7][8][9][10]
-
Inspection: Upon receipt, verify the bottle seal is intact.
-
Temperature: Store at +2°C to +8°C .
-
Desiccation (Critical): Place the primary container inside a secondary desiccator or a sealed bag with silica gel.
-
Acclimatization: Before opening, allow the bottle to warm to room temperature (approx. 30 mins) inside the desiccator to prevent condensation on the cold solid.
B. The "Static-Free" Weighing Workflow
Fmoc-amino acids are notoriously static-prone.[1] Use this workflow to prevent material loss and exposure.
Figure 1: Anti-static weighing workflow to minimize aerosolization and contamination.
Step-by-Step:
-
Environment: Work exclusively inside a fume hood.
-
Static Control: Use an anti-static gun or ionizer bar on the weighing boat and spatula. This prevents the "jumping" of light powder.
-
Transfer: Use a clean, dry stainless steel spatula. Do not use plastic spatulas which generate static charge.
-
Closure: Immediately recap the bottle. Wrap the cap with Parafilm if storing for >1 month.
Operational Protocol: Solubilization
Context: N-methylated amino acids often display different solubility profiles than their standard counterparts due to the disruption of hydrogen bonding.[1]
-
Solvent Selection: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) are standard.[1]
-
Dissolution:
-
Add solvent slowly to the powder.
-
Vortex or sonicate briefly.
-
Note: If the solution appears cloudy, do not heat above 40°C as this risks Fmoc cleavage.
-
-
Handling Activated Solutions: Once mixed with coupling reagents (e.g., HATU/DIEA), the solution is reactive. Handle with extreme care to avoid contact, as activated esters are potent sensitizers.
Emergency Response & Spill Management
| Scenario | Immediate Action | Secondary Action |
| Powder Spill (<5g) | 1. Cover with wet paper towels (prevents dust).2. Wipe up into a biohazard bag. | Clean area with soap/water.[3][9][10][7][8] Do not use ethanol initially (spreads contamination). |
| Solution Spill (DMF) | 1. Evacuate hood area if significant vapors.2. Cover with absorbent pads (vermiculite/chem-pads).[1] | Place pads in "Hazardous Solid Waste". Wash surface 3x with water. |
| Eye Contact | 1. Flush with water for 15 minutes .2. Hold eyelids open. | Seek medical attention.[3][5][11][9][6][7][8] Bring SDS. |
| Skin Contact | 1. Remove contaminated gloves/clothing immediately.2.[6] Wash with soap and water for 15 mins. | Monitor for redness/irritation. |
Waste Disposal Strategy
Proper segregation is vital to avoid regulatory fines and dangerous chemical reactions.
Figure 2: Decision tree for segregating N-Fmoc-N-methyl-L-norleucine waste streams.
Disposal Rules:
-
Solid Waste: Expired powder, contaminated gloves, and weighing boats go into Hazardous Solid Waste .[12] Do not throw in regular trash.
-
Liquid Waste:
-
Non-Halogenated: Solutions in DMF/NMP go here.
-
Halogenated: If DCM was used (e.g., during resin washing), segregate strictly.
-
-
Labeling: Clearly label all waste containers with the full chemical name. Do not use abbreviations like "Fmoc-AA".
References
-
National Institutes of Health (NIH). (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved March 3, 2026, from [Link]
Sources
- 1. Fmoc-N-Me-Nle-OH = 96.0 HPLC 112883-42-8 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. cellseco.com [cellseco.com]
- 6. biovera.com.au [biovera.com.au]
- 7. bacfertilizers.com [bacfertilizers.com]
- 8. agilent.com [agilent.com]
- 9. capricorn-scientific.com [capricorn-scientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
